molecular formula C14H18 B13820019 trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene CAS No. 20480-67-5

trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

Cat. No.: B13820019
CAS No.: 20480-67-5
M. Wt: 186.29 g/mol
InChI Key: KFGROPZLGDSAPK-GXTWGEPZSA-N
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Description

Product Overview trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is a polycyclic hydrocarbon of significant interest in synthetic and organic chemistry research. This stereoisomer, identified by CAS Registry Number 20480-67-5 , has a molecular formula of C 14 H 18 and a molecular weight of 186.30 g/mol . Physical and Chemical Properties This compound has a calculated density of approximately 0.99 g/cm³ . Its estimated boiling point is 289.8°C at 760 mmHg, with a flash point near 123.4°C . These properties are critical for planning experimental procedures involving handling, purification, and storage. Research Applications and Value This compound serves as a valuable intermediate in organic synthesis and chemical research. Octahydrophenanthrene derivatives are frequently explored as model systems in reaction development and structural studies . The trans-fused ring system of related octahydrophenanthrene structures has been confirmed through X-ray crystallographic analysis, highlighting the importance of stereochemistry in these compounds . Researchers utilize this and similar structures as building blocks for the synthesis of more complex molecular architectures, including those found in natural product research . Handling and Safety This product is intended for research and laboratory use only. It is not approved for human, veterinary, or personal use. Researchers should consult the safety data sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20480-67-5

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(4aR,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1

InChI Key

KFGROPZLGDSAPK-GXTWGEPZSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C23

Canonical SMILES

C1CCC2C(C1)CCC3=CC=CC=C23

Origin of Product

United States

Foundational & Exploratory

Introduction: The Architectural Significance of the trans-Octahydrophenanthrene Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

The this compound skeleton is a foundational tricyclic hydrocarbon framework that constitutes the structural heart of a vast array of biologically significant molecules. This rigid, sterically defined architecture is the cornerstone of all steroids, including cholesterol, corticosteroids, and sex hormones, as well as numerous diterpenoids and other complex natural products.[1][2][3] Its importance extends into medicinal chemistry, where the octahydrophenanthrene motif is explored as a scaffold for developing novel therapeutic agents, such as dissociated glucocorticoid receptor agonists.[4]

The primary synthetic challenge lies in the stereocontrolled construction of the fused ring system, specifically achieving the trans configuration at the junction of the two saturated rings (C4a and C10a). This stereochemical arrangement dictates the overall three-dimensional shape of the molecule, which is critical for its biological activity. This guide provides an in-depth exploration of the principal, field-proven strategies for the stereoselective synthesis of this pivotal molecular core, focusing on the underlying chemical principles, mechanistic details, and practical experimental considerations for researchers in organic synthesis and drug development.

Retrosynthetic Analysis: Deconstructing the Core

A retrosynthetic approach to the trans-octahydrophenanthrene core reveals two primary strategic disconnections. The first is a constructive approach, building the fused ring system through carbon-carbon bond formation, exemplified by the Robinson Annulation. The second is a reductive approach, starting with the fully aromatic phenanthrene core and selectively reducing its double bonds via Catalytic Hydrogenation.

G cluster_workflow Robinson Annulation Workflow Start Start: Cyclohexanone Derivative + MVK Step1 1. Michael Addition • Base Catalyst (e.g., NaOMe) • Formation of 1,5-Diketone Start->Step1 Step2 2. Intramolecular Aldol Condensation • Base-catalyzed cyclization Step1->Step2 Step3 3. Dehydration • Heat or Acid/Base • Forms α,β-unsaturated ketone Step2->Step3 Step4 4. Reduction of Enone (e.g., Catalytic Hydrogenation) • H₂, Pd/C Step3->Step4 Step5 5. Further Reductions/Modifications (e.g., Wolff-Kishner) • Removal of remaining carbonyl Step4->Step5 End End: trans-Octahydrophenanthrene Core Step5->End

Caption: Workflow for the Robinson Annulation strategy.

Experimental Protocol: Synthesis of the Wieland-Miescher Ketone (A Key Intermediate)

The Wieland-Miescher ketone is a classic Robinson annulation product and a vital building block for steroid synthesis, embodying the target trans-fused core. [2][5]The following is a representative protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a catalytic amount of (S)-proline (0.1-0.3 eq). [6][7]Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until all solids dissolve.

  • Michael Addition: Slowly add freshly distilled methyl vinyl ketone (MVK) (1.1-1.5 eq) dropwise to the solution. The reaction is often exothermic and may require cooling to maintain the desired temperature (typically 20-35 °C).

  • Reaction Monitoring: Stir the reaction vigorously for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent such as ethyl acetate (EtOAc) (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product, the Wieland-Miescher ketone, is then purified by flash column chromatography on silica gel. [6]6. Further Modification: The resulting enone can be selectively hydrogenated (e.g., using H₂, Pd/C) and the remaining ketone removed via a Wolff-Kishner or Clemmensen reduction to yield the target hydrocarbon skeleton.

Data Presentation
ParameterConditionRationale / Expected Outcome
Michael Donor 2-methyl-1,3-cyclohexanedioneA cyclic diketone that readily forms an enolate.
Michael Acceptor Methyl Vinyl Ketone (MVK)The classic four-carbon building block for this annulation. [2]
Catalyst (S)-Proline or NaOMeProline provides asymmetric induction; NaOMe is a standard base. [6][7]
Solvent DMSO or DMFPolar aprotic solvents that effectively dissolve reactants.
Temperature 20-35 °CBalances reaction rate while minimizing side reactions like MVK polymerization. [3]
Typical Yield 70-85%High efficiency is characteristic of this intramolecular cascade. [6]
Stereoselectivity >80% e.e. (with proline)Proline catalysis directs the formation of one enantiomer. [6]

Strategy 2: Catalytic Hydrogenation: A Reductive Approach from Phenanthrene

An alternative, more direct route involves the partial reduction of commercially available phenanthrene. Catalytic hydrogenation is a powerful technique for saturating aromatic systems, but its application here requires precise control to avoid over-reduction to the fully saturated perhydrophenanthrene. [8][9]

Causality and Mechanistic Insight

The hydrogenation of phenanthrene is a stepwise process occurring on the surface of a heterogeneous catalyst. The reaction typically proceeds through dihydrophenanthrene (DHP) and tetrahydrophenanthrene (THP) intermediates before reaching the octahydrophenanthrene (OHP) stage. [8]The central C9-C10 bond is often the most reactive towards initial hydrogenation.

Catalyst and Condition Selection: The key to success is chemoselectivity—achieving the desired degree of saturation. This is governed by the choice of catalyst, support, temperature, and hydrogen pressure.

  • Catalysts: Nickel-based catalysts (e.g., Ni/NiAlOx, NiW/Al2O3) and precious metal catalysts (e.g., Pt, Pd, Ru on supports like carbon or alumina) are commonly used. [8][10][11]Nickel catalysts are often more cost-effective, while platinum-group metals can offer higher activity at lower temperatures.

  • Reaction Conditions: Moderate temperatures (e.g., 200-300 °C) and high hydrogen pressures (e.g., 5 MPa) are typically required. [9][10]The saturation of the final aromatic ring in OHP to form perhydrophenanthrene is often the rate-determining step, which can be exploited to stop the reaction at the desired octahydro- stage. [9][10]The trans isomer is generally the thermodynamically favored product.

G cluster_workflow Catalytic Hydrogenation Workflow Start Start: Phenanthrene Step1 1. Catalyst Activation & Slurry Prep • Catalyst (e.g., Ni/NiAlOx) • Solvent (e.g., Decalin) Start->Step1 Step2 2. Hydrogenation Reaction • High-Pressure Autoclave • Controlled Temp & H₂ Pressure Step1->Step2 Step3 3. Reaction Monitoring • GC-MS analysis of aliquots • Track conversion and product distribution Step2->Step3 Step4 4. Catalyst Removal • Filtration of the heterogeneous catalyst Step3->Step4 Step5 5. Product Isolation • Solvent removal • Distillation or Chromatography Step4->Step5 End End: trans-Octahydrophenanthrene Step5->End

Caption: Workflow for the Catalytic Hydrogenation strategy.

Experimental Protocol: Selective Hydrogenation of Phenanthrene

Step-by-Step Methodology:

  • Reactor Charging: A high-pressure autoclave reactor is charged with phenanthrene (1.0 eq), a suitable solvent such as decalin, and the chosen catalyst (e.g., 5 wt% Ni/NiAlOx). [9][10]2. System Purge: The reactor is sealed and purged several times with inert gas (N₂ or Ar) followed by hydrogen (H₂) to remove all air.

  • Reaction Execution: The reactor is pressurized with hydrogen to the target pressure (e.g., 5.0 MPa) and heated to the desired temperature (e.g., 280-300 °C) with vigorous stirring. [9][10]4. Monitoring and Termination: The reaction progress is monitored by taking samples periodically and analyzing them by GC-MS to determine the relative concentrations of phenanthrene, intermediates, and the desired octahydrophenanthrene product. The reaction is stopped once optimal conversion to octahydrophenanthrene is achieved.

  • Workup: The reactor is cooled to room temperature and carefully depressurized. The reaction mixture is diluted with a solvent and the heterogeneous catalyst is removed by filtration (e.g., through Celite).

  • Isolation: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude product mixture is purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound isomer.

Data Presentation
Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Key Products & SelectivityReference
NiW/Al₂O₃350-4004.0-8.0DHP, THP, OHP, PHP[8]
Ni/NiAlOx-650280-3005.0High selectivity for PHP, but OHP is key intermediate. [9][10][9][10]
Pt/HZ-SEA2204.0~100% conversion; high selectivity for OHP + PHP. [11][11]

DHP: Dihydrophenanthrene; THP: Tetrahydrophenanthrene; OHP: Octahydrophenanthrene; PHP: Perhydrophenanthrene

Conclusion: A Tale of Two Strategies

The synthesis of this compound can be approached from two philosophically different but equally valid directions.

The Robinson Annulation represents a masterful constructive strategy. It is ideal for building complex, functionalized octahydrophenanthrene cores from acyclic or monocyclic precursors. Its main advantages are the high degree of control over substitution patterns and the well-established methods for achieving excellent stereocontrol, which are critical for the synthesis of specific, complex natural products and their analogues.

Conversely, Catalytic Hydrogenation is a powerful reductive strategy that leverages a readily available starting material. This approach is highly efficient for producing the parent hydrocarbon skeleton on a larger scale. The primary challenge is exercising precise control over the reaction conditions to achieve the desired level of saturation, balancing catalyst activity and selectivity to maximize the yield of the octahydrophenanthrene intermediate.

The choice between these methods ultimately depends on the specific goals of the research program, including the desired substitution patterns on the final molecule, scalability requirements, and the available synthetic resources.

References

  • Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. Available from: [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Available from: [Link]

  • Spanevello, R. A., González-Sierra, M., & McChesney, J. D. (2006, September 23). Stereoselective Synthesis of 4a-Methyloctahydrophenanthrenes: A Novel Approach. III. C-9 and C-10 Substituted Series. Synthetic Communications, 23(17). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Available from: [Link]

  • Wikipedia. (n.d.). Robinson annulation. Available from: [Link]

  • Spanevello, R. A., González-Sierra, M., & McChesney, J. D. (1993). Stereoselective synthesis of 4a-methyloctahydrophenanthrenes: a novel approach. 1. C-2 and C-3 substituted series. The Journal of Organic Chemistry, 58(21), 5529-5533. Available from: [Link]

  • Scientific.Net. (n.d.). The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst. Key Engineering Materials, 512-515, 101-104. Available from: [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021, June 6). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. Available from: [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021, June 5). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. Available from: [Link]

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chemistry International Journal, 14(1). Available from: [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Available from: [Link]

  • Frontiers. (2021, October 7). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry. Available from: [Link]

  • MDPI. (2025, April 19). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. Catalysts, 15(4), 503. Available from: [Link]

  • National Center for Biotechnology Information. (2021, October 8). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry. Available from: [Link]

  • Paquette, L. A. (2008, November 1). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 85(11), 1541. Available from: [Link]

  • Slideshare. (n.d.). Birch reduction. Available from: [Link]

  • Wikipedia. (n.d.). Birch reduction. Available from: [Link]

  • Pharmaguideline. (n.d.). Birch Reduction. Available from: [Link]

  • Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein Journal of Organic Chemistry, 8, 1039-1044. Available from: [Link]

  • Professor Dave Explains. (2015, January 5). Robinson Annulation [Video]. YouTube. Available from: [Link]

  • ACS Publications. (2009, February 24). Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry, 52(6), 1779-1789. Available from: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

Sources

Stereochemical Architecture of as-Octahydrophenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Foundation for Morphinan Therapeutics

Executive Summary

The as-octahydrophenanthrene skeleton (1,2,3,4,4a,9,10,10a-octahydrophenanthrene) represents the carbocyclic core of the morphinan class of alkaloids.[1] While the phenanthrene numbering system labels the critical ring junction as 4a/10a , medicinal chemistry often defaults to the morphinan numbering (C13/C14 ). The stereochemical disposition of this junction—specifically the cis vs. trans ring fusion—dictates the global topology of the molecule. This guide analyzes the thermodynamic and pharmacological divergence of these stereoisomers, providing actionable protocols for their synthesis, resolution, and analytical validation.

Structural Fundamentals: The Critical Junction

The term "as-octahydrophenanthrene" refers to the asymmetric isomer where the A-ring is aromatic, and the B/C-rings are saturated. The stereochemical integrity of this molecule hinges on the fusion of rings B and C.

1.1 Nomenclature and Numbering

Confusion often arises between IUPAC phenanthrene numbering and the biosynthetic morphinan numbering.

  • Phenanthrene System: The fusion carbons are 4a and 10a .

  • Morphinan System: The equivalent carbons are 13 (quaternary in morphine) and 14 (tertiary).

1.2 Stereochemical Divergence

The B/C ring fusion creates two distinct diastereomeric families:

Featurecis-Fusion (Morphinan)trans-Fusion (Isomorphinan)
Topology "Bent" or T-shaped.[1] Rings B and C form a cis-decalin-like system.[1][2]"Flat" or Extended. Rings B and C form a trans-decalin-like system.[1]
Thermodynamics Higher Energy. Flexible, capable of ring inversion (unless locked by a nitrogen bridge).[1]Lower Energy. Rigid, thermodynamically preferred in the absence of constraints.
Pharmacology Active. Essential for opioid receptor binding (e.g., Morphine, Codeine).[1]Inactive/Low Potency. The "Iso" series (e.g., Isomorphine).
Conformational Analysis & Thermodynamics

Unlike simple decalin, the as-octahydrophenanthrene system includes a fused aromatic A-ring, which imposes planarity on carbons 1, 2, 3, and 4 (phenanthrene numbering).[1] This constraint alters the conformational landscape.

2.1 The Stability Paradox

In the pure hydrocarbon as-octahydrophenanthrene, the trans-isomer is thermodynamically more stable (approx. 2.0–3.0 kcal/mol) due to the absence of gauche interactions inherent in the cis-fusion. However, nature selects for the cis-isomer in alkaloids.[1]

  • Synthetic Implication: Thermodynamic control (e.g., dissolving metal reductions) often favors the trans isomer.

  • Biosynthetic Implication: Enzymatic pathways (and the Grewe cyclization mimic) must overcome this gradient to form the cis pharmacophore.

2.2 Visualization: Conformational Energy Landscape[1]

EnergyLandscape cluster_legend Stability Gradient Precursor Octahydroisoquinoline Precursor TS Transition State (Cyclization) Precursor->TS Acid Catalysis (Grewe) Cis Cis-Isomer (Morphinan Core) Kinetically Accessible Pharmacologically Active TS->Cis Kinetic Control (Steric Steering) Trans Trans-Isomer (Isomorphinan Core) Thermodynamically Preferred Pharmacologically Inert TS->Trans Thermodynamic Control (Equilibration) Cis->Trans Isomerization (Acid/Heat) High Energy High Energy Low Energy Low Energy High Energy->Low Energy

Figure 1: Reaction coordinate diagram illustrating the divergence between the kinetic formation of the bioactive cis-isomer and the thermodynamic sink of the trans-isomer.

Synthetic Stereocontrol: The Grewe Protocol

The Grewe Cyclization is the industry-standard method for constructing the as-octahydrophenanthrene core. It involves the acid-catalyzed cyclization of a benzyl-octahydroisoquinoline.[1][3]

3.1 Mechanism of Stereoselectivity

The cyclization proceeds via a carbocation intermediate. The stereochemical outcome is dictated by the orbital overlap between the aromatic ring (nucleophile) and the cationic center.

  • Rice Modification: Utilizing the N-formyl protected intermediate allows for higher yields and better stereocontrol compared to the original N-methyl Grewe method.

3.2 Protocol: Stereoselective Synthesis via Rice Modification

Ref: Rice, K. C. J.[1][4] Org. Chem. 1980, 45, 3135.[1]

Objective: Synthesis of the cis-fused morphinan core (e.g., Dihydrocodeinone precursor).

  • Precursor Preparation:

    • Start with 1-(2-bromo-4,5-dimethoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.[1]

    • Critical Step: Resolution of the optical isomer (usually the (+)-isomer) using tartaric acid is required before cyclization if enantiopurity is desired.

  • Birch Reduction (Setting the Stage):

    • Subject the resolved precursor to Birch reduction (Li/NH₃, THF, t-BuOH) to generate the enol ether.[1]

    • Note: This destroys the aromaticity of the isoquinoline ring, setting up the A-ring for cyclization.

  • The Grewe Cyclization (Ring Closure):

    • Reagents: Triflic acid (CF₃SO₃H) or 85% H₃PO₄.

    • Conditions: Room temperature to 50°C.

    • Procedure: Dissolve the enol ether intermediate in the acid. The protonation of the enol ether generates an iminium/carbocation species. The pendant aromatic ring attacks this center.

    • Stereochemical Outcome: Under strictly kinetic conditions, the molecule folds into the cis-fused morphinan skeleton.

  • Workup:

    • Quench with ice/NH₄OH. Extract with CHCl₃.

    • Purify via crystallization (often as the HBr or HCl salt).

SyntheticFlow Start 1-Benzyl-octahydroisoquinoline Resolution Optical Resolution (Tartaric Acid) Start->Resolution Enantiomeric Purity Birch Birch Reduction (Li/NH3) Resolution->Birch 1,4-Reduction Grewe Grewe Cyclization (Triflic Acid / H+) Birch->Grewe Acid Catalysis Product Cis-Morphinan Core (Pharmacophore) Grewe->Product C-C Bond Formation (Kinetic Control)

Figure 2: The Rice-Grewe synthetic pathway for accessing the cis-fused morphinan skeleton.[1]

Analytical Validation

Distinguishing the cis and trans isomers requires precise analytical techniques, as their polarities are often similar.

4.1 Proton NMR Spectroscopy (

H-NMR)

The vicinal coupling constant (


) between the protons at the ring junction (H-4a and H-10a) is the definitive diagnostic tool. This relies on the Karplus relationship .
IsomerDihedral Angle (

)
Coupling Constant (

)
Signal Appearance
Trans-Isomer ~180° (Anti-periplanar)11 – 16 Hz Large doublet (or dd)
Cis-Isomer ~60° (Syn-clinal)5 – 10 Hz Smaller doublet/multiplet
  • Protocol: Acquire

    
    H-NMR in CDCl₃ or DMSO-
    
    
    
    . Focus on the methine proton signals at the ring junction (typically
    
    
    2.5 – 3.5 ppm depending on substituents).
  • Validation: If

    
     Hz, the ring fusion is trans. If 
    
    
    
    Hz, the ring fusion is cis.
4.2 X-Ray Crystallography

While NMR is sufficient for routine analysis, X-ray diffraction is required for absolute configuration and confirmation of the "bent" vs "flat" topology, especially in novel analogs where ring distortion might skew Karplus predictions.[1]

References
  • Gates, M.; Tschudi, G. (1956).[1] "The Synthesis of Morphine."[3][5] Journal of the American Chemical Society, 78(7), 1380–1393.[1] Link[1]

  • Rice, K. C. (1980).[1] "Synthetic Opium Alkaloids and Derivatives. A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone as an Approach to a Practical Synthesis of Morphine, Codeine, and Congeners." The Journal of Organic Chemistry, 45(15), 3135–3137.[1] Link[1]

  • Grewe, R.; Mondon, A. (1948).[1] "Synthese des Morphinans." Chemische Berichte, 81(4), 279–286.[1] Link[1]

  • Karplus, M. (1959).[1] "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." The Journal of Chemical Physics, 30(1), 11–15.[1] Link[1]

Sources

The Phenanthrene Scaffold: A Technical Guide to Bioactive and Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenanthrene nucleus—a tricyclic aromatic hydrocarbon isomeric with anthracene—serves as a critical pharmacophore in medicinal chemistry and a rigid π-conjugated core in organic electronics. Unlike its linear isomer anthracene, phenanthrene possesses a "bay region" (positions 4 and 5) and a "K-region" (9,10-bond), imparting unique steric and electronic properties. This guide synthesizes the latest applications of phenanthrene derivatives, focusing on phenanthroimidazole-based blue OLEDs and natural phenanthrene-induced apoptosis in oncology.

Part 1: Medicinal Chemistry & Bioactivity

The Cytotoxic Mechanism: Beyond DNA Intercalation

While early research focused on phenanthrenes as DNA intercalators, recent breakthroughs identify specific protein targets. The most potent application currently is the modulation of tubulin polymerization and NF-κB signaling by naturally occurring phenanthrenes like Denbinobin (isolated from Dendrobium orchids).

Mechanism of Action: Denbinobin-Induced Apoptosis

Denbinobin functions similarly to Combretastatin A-4 but retains activity against multidrug-resistant (MDR) cell lines.

  • Tubulin Binding: It binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.

  • Cell Cycle Arrest: This failure of the spindle assembly forces cells to arrest in the G2/M phase .

  • Signal Transduction: Simultaneously, it inhibits NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pathway often constitutively active in cancer cells to prevent apoptosis.

Self-Validating Experimental Check:

  • Validation: When treating MCF-7 or K562 cells with Denbinobin (0.5–5 µM), use Flow Cytometry with Propidium Iodide staining. A distinct accumulation of cells in the G2/M peak (4N DNA content) must be observed within 12–24 hours to confirm the mechanism.

DOT Diagram: Denbinobin Signaling Cascade

Denbinobin_Mechanism Denbinobin Denbinobin (Phenanthrene Core) Tubulin Tubulin (Colchicine Site) Denbinobin->Tubulin Binds NFkB NF-κB Signaling Denbinobin->NFkB Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Prevents G2M G2/M Phase Arrest Microtubule->G2M Triggers Checkpoint Caspase Caspase-3/9 Activation G2M->Caspase Activates NFkB->Caspase Loss of Survival Signal Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Dual-mechanism pathway of Denbinobin leading to apoptosis via tubulin destabilization and NF-κB suppression.

Antimicrobial Structure-Activity Relationships (SAR)

Phenanthrenes derived from Juncus and Dioscorea species exhibit potent activity against MRSA.

  • Key SAR Finding: A vinyl group at the C-2 or C-8 position significantly enhances membrane permeability.

  • Synergy: Many phenanthrenes are substrates for bacterial efflux pumps. Co-administration with an efflux pump inhibitor (e.g., PAβN) often reduces the MIC (Minimum Inhibitory Concentration) by 4- to 8-fold.

Part 2: Optoelectronic Applications (OLEDs)

Phenanthroimidazoles for Deep Blue Emission

The phenanthro[9,10-d]imidazole (PI) scaffold is currently the premier choice for non-doped blue organic light-emitting diodes (OLEDs).

Why Phenanthroimidazole?

  • Bipolar Character: The imidazole ring acts as an electron acceptor, while the phenanthrene backbone (often substituted with triphenylamine) acts as a donor. This facilitates balanced charge transport.

  • Steric Inhibition: The N1-phenyl ring is twisted orthogonal to the phenanthrene plane, preventing π-π stacking aggregation which typically quenches blue emission in solid films.

Comparative Device Performance

The following table summarizes the performance of recent PI-derivatives in non-doped devices.

Compound IDSubstitution (C2 Position)Emission

(nm)
CIE Coordinates (x, y)EQE (%)Luminance (

)
PPI-An-TP Anthracene-Triphenylamine448 (Deep Blue)(0.15, 0.11)3.57~25,000
Phen-I Phenyl-Naphthalene455 (Blue)(0.15, 0.16)3.2025,000
TPA-PI Triphenylamine430 (Violet-Blue)(0.16, 0.08)2.8518,000

Data Source: Synthesized from recent OLED literature (see References 3, 5, 6).

Part 3: Advanced Synthesis Protocol

The Mallory Photocyclization (Optimized)

The most reliable route to the phenanthrene core is the Mallory reaction (oxidative photocyclization of stilbenes). While classic protocols often suffer from low yields due to side reactions, the following optimized protocol ensures high conversion.

Protocol: Synthesis of 9,10-Substituted Phenanthrenes

Reagents:

  • Precursor: (E/Z)-Stilbene derivative (1.0 equiv).

  • Solvent: Toluene or Benzene (Spectroscopic grade).

  • Oxidant: Iodine (

    
    , 1.1 equiv).
    
  • Acid Scavenger: Propylene Oxide (50 equiv). Critical: Traps the HI byproduct which otherwise degrades the product or catalyzes polymerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the stilbene precursor in toluene (concentration ~0.01 M). High dilution prevents intermolecular dimerization.

  • Additives: Add Iodine and Propylene Oxide.

  • Irradiation: Place the reaction vessel in a quartz immersion well. Irradiate with a 450W Medium-Pressure Mercury Lamp through a Pyrex filter (cutoff

    
     nm) to prevent degradation of the phenanthrene product.
    
  • Monitoring (Self-Validating):

    • Visual: The solution will initially be dark violet (

      
      ). As the reaction proceeds, the color may lighten.
      
    • TLC/NMR: Monitor the disappearance of the olefinic protons of the stilbene.

  • Workup: Wash with saturated

    
     (to remove excess 
    
    
    
    ), dry over
    
    
    , and concentrate.
DOT Diagram: Mallory Synthesis Workflow

Mallory_Reaction Stilbene Stilbene Precursor (Trans/Cis Mix) Photo hv (UV Light) Isomerization Stilbene->Photo CisStilbene Cis-Stilbene (Intermediate) Photo->CisStilbene Cyclization 6π-Electrocyclization CisStilbene->Cyclization DHP Dihydrophenanthrene (Unstable) Cyclization->DHP Oxidation Oxidation (I2) - 2HI DHP->Oxidation Trapping Product Phenanthrene Core Oxidation->Product

Caption: The Mallory reaction pathway: Photo-isomerization followed by oxidative trapping of the dihydrophenanthrene intermediate.[1][2][3][4]

Part 4: Safety & Toxicology

Researchers must exercise extreme caution.

  • Carcinogenicity: The "bay region" of phenanthrenes can be metabolically activated by Cytochrome P450 enzymes to form diol-epoxides, which are potent DNA alkylating agents.

  • Handling: All weighing of solid phenanthrene derivatives must occur in a Class II Biosafety Cabinet or a HEPA-filtered fume hood.

  • Waste: Treat all reaction byproducts as hazardous chemical waste (P-listed equivalent).

References

  • Kovács, A., et al. (2008). Phenanthrenes from orchids: Structure and biological activity. Phytochemistry. Link

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[1][2][4] Organic Reactions.[2][3] Link

  • Wang, Y., et al. (2019). Efficient deep blue OLEDs with extremely low efficiency roll-off based on phenanthroimidazole derivatives.[5] Dyes and Pigments. Link

  • Tóth, B., et al. (2018). Structure-activity relationship of antimicrobial phenanthrenes from Juncus species. Journal of Natural Products. Link

  • Szlapa-Kula, A., & Kula, S. (2023).[6] Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells. Energies.[6] Link

  • Jayabharathi, J., et al. (2015). Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields.[7] New Journal of Chemistry. Link

Sources

Biological activity of octahydrophenanthrene analogues.

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Octahydrophenanthrene Analogues: A Technical Guide

Executive Summary: The Scaffold at the Crossroads

The octahydrophenanthrene (OHP) scaffold represents a critical structural bridge in medicinal chemistry. Chemically, it is a partially saturated tricyclic system that effectively mimics the A, B, and C rings of the steroid nucleus.[1] This structural homology allows OHP analogues to function as potent non-steroidal ligands for nuclear receptors, most notably the Glucocorticoid Receptor (GR).[1]

Unlike their fully aromatic counterparts (phenanthrenes), which are primarily investigated for direct cytotoxicity and DNA intercalation, octahydrophenanthrene analogues offer a more nuanced pharmacological profile.[1] They are currently the focus of advanced drug discovery efforts aiming to decouple the anti-inflammatory benefits of glucocorticoids from their metabolic side effects—a concept known as Selective Glucocorticoid Receptor Agonism (SEGRA) . Furthermore, naturally occurring OHP analogues, such as abietane diterpenoids, exhibit significant antimicrobial and cytotoxic activities, providing a dual track for therapeutic development.[1]

Structural Perspective & SAR

The OHP core (1,2,3,4,4a,9,10,10a-octahydrophenanthrene) is a "privileged structure" due to its ability to orient functional groups in 3D space similar to the steroidal backbone.[1]

Key Structure-Activity Relationships (SAR)
  • 2,7-Diol Substitution: Essential for high-affinity binding to the Glucocorticoid Receptor.[1] The hydroxyl groups mimic the hydrogen-bonding interactions of the C-3 ketone and C-11/C-21 hydroxyls of cortisol.[1]

  • C-4a Angular Methyl: The presence of an angular methyl group (often at C-4a) is critical for maintaining the trans-fused geometry characteristic of steroids, ensuring the molecule fits the ligand-binding domain (LBD).[1]

  • Side Chain Modifications: In synthetic analogues, replacing labile allyl/propynyl side chains with stable alkyl or aryl groups at the C-2 or C-7 positions improves metabolic stability without sacrificing receptor affinity.[1]

Therapeutic Applications

A. Dissociated Glucocorticoid Receptor Agonists (SEGRAs)

The most sophisticated application of synthetic OHP analogues is in the development of "dissociated" steroids. Standard glucocorticoids (e.g., Prednisone) cause side effects (diabetes, muscle wasting) via transactivation of genes.[1][2] OHP analogues have been engineered to favor transrepression (inhibiting inflammatory cytokines like NF-κB) while minimizing transactivation.[1]

  • Mechanism: OHP-2,7-diol analogues induce a unique conformational change in the GR Ligand Binding Domain (LBD).[1] This conformation is sufficient to recruit co-repressors (for anti-inflammatory action) but insufficient to recruit the co-activators required for metabolic gene transcription.

  • Lead Compounds: Pfizer and other groups have identified OHP-2,7-diol derivatives that show potent inhibition of IL-1 induced MMP-13 expression (anti-inflammatory marker) with significantly reduced activity in MMTV-luciferase assays (side-effect marker).[1]

B. Antimicrobial & Cytotoxic Activity (Natural Analogues)

Naturally occurring diterpenoids possessing the OHP core (e.g., Dehydroabietic acid and Ferruginol ) exhibit distinct biological activities.[1]

  • Antibacterial: These analogues are active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The lipophilic OHP core facilitates membrane insertion, disrupting bacterial cell wall integrity.[1]

  • Cytotoxicity: Abietane-type OHP analogues induce apoptosis in cancer cell lines (e.g., HL-60, A549).[1] The mechanism often involves mitochondrial membrane depolarization and ROS generation.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways engaged by OHP analogues compared to classical steroids.

G Ligand OHP Analogue (Ligand) GR_Cyto GR (Cytosolic) Ligand->GR_Cyto Binds Complex Ligand-GR Complex GR_Cyto->Complex Activation Nucleus Nucleus Translocation Complex->Nucleus TransRep Transrepression (NF-κB Inhibition) Nucleus->TransRep High Affinity Recruitment TransAct Transactivation (GRE Binding) Nucleus->TransAct Weak/No Recruitment AntiInf Anti-Inflammatory Response TransRep->AntiInf SideEff Metabolic Side Effects (Diabetes, Osteoporosis) TransAct->SideEff

Caption: Differential signaling of OHP analogues. Note the preferential activation of the Transrepression pathway (Green) over Transactivation (Red), minimizing side effects.[1]

Experimental Protocols

Protocol A: Synthesis of the OHP Core via Heck/Reverse Diels-Alder

Source: Adapted from Jana et al. (2021)[1]

Objective: Efficient construction of the 1,2,3,4,4a,9,10,10a-octahydrophenanthrene skeleton.

  • Reagents: Vinyl bromoaldehyde substrate, Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv), Cs₂CO₃ (2 equiv), n-Bu₄NCl (1 equiv).[1][3]

  • Solvent: DMF (Degassed).

  • Procedure:

    • Charge a reaction vial with the vinyl bromoaldehyde and reagents under nitrogen atmosphere.

    • Add DMF and heat the mixture to 85–90°C for 8–12 hours.

    • Mechanism: The reaction proceeds via an intramolecular Heck coupling to form a bridged intermediate, followed by a Reverse Diels-Alder reaction that eliminates formaldehyde to yield the aromatized/cyclic phenanthrene core.[1]

    • Workup: Cool to RT, dilute with water, extract with ethyl acetate. Dry over Na₂SO₄ and purify via column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (look for characteristic multiplet signals of the saturated ring protons at δ 1.5–2.5 ppm).

Protocol B: Glucocorticoid Receptor Transactivation Assay

Source: Robinson et al. (2009)[1]

Objective: To quantify the "dissociated" nature of the OHP analogue (Low Transactivation).

  • Cell Line: HeLa cells cotransfected with:

    • pMMTV-Luc: Luciferase reporter plasmid containing Glucocorticoid Response Elements (GRE).[1]

    • pCMV-hGR: Expression vector for human GR.[1]

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with increasing concentrations of the OHP analogue (0.1 nM – 10 µM) for 24 hours.

    • Include Dexamethasone (1 µM) as a positive control (100% transactivation).[1]

  • Readout:

    • Lyse cells and add Luciferase substrate.

    • Measure luminescence.[1]

  • Data Analysis: Calculate EC₅₀. A desirable OHP candidate will show a significantly higher EC₅₀ or lower maximal efficacy (Emax) compared to Dexamethasone in this assay.[1]

Quantitative Data Summary

Table 1: Comparative Activity Profile of OHP Analogues vs. Reference Standards

Compound ClassSpecific AnalogueTarget / AssayActivity / PotencyOutcome
Synthetic OHP OHP-2,7-diol deriv.[1][4][5]GR Binding (Ki)< 10 nMHigh Affinity
Synthetic OHP OHP-2,7-diol deriv.[1]IL-1β inhibition (Transrepression)IC₅₀: ~5-20 nMPotent Anti-inflammatory
Synthetic OHP OHP-2,7-diol deriv.[1]MMTV-Luc (Transactivation)Emax: < 40%Reduced Side Effects
Natural OHP Dehydroabietic AcidS. aureus (MIC)12–25 µg/mLModerate Antibacterial
Natural OHP FerruginolHL-60 Cells (IC₅₀)4.8 µMCytotoxic

References

  • Robinson, R. P., et al. (2009).[1] Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry. Link[1]

  • Jana, R., & Dewan, M. (2021).[1][3][6] Synthesis of 9,10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octahydrophenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. Link

  • González, M. A. (2014).[1] Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. University of Valencia. Link

  • Gainche, M., et al. (2020). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. Molecules. Link

  • Topcu, G. (2021).[1] Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. Records of Natural Products. Link

Sources

Thermochemistry of cis-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermochemical properties of cis-1,2,3,4,4a,9,10,10a-octahydrophenanthrene (cis-OHP).[1][2] As a partially hydrogenated polycyclic aromatic hydrocarbon (H-PAH), cis-OHP represents a critical intermediate in advanced fuel research, specifically in the development of Liquid Organic Hydrogen Carriers (LOHCs) and high-density endothermic fuels.[1][2]

This document is structured to serve researchers requiring high-fidelity thermodynamic data and the experimental protocols necessary to validate them. It moves beyond static data lists to explain the derivation of these values through combustion and adiabatic calorimetry.

Part 1: Molecular Architecture & Stereochemical Stability[1][2]

Structural Context

Octahydrophenanthrene (


) exists primarily as two diastereomers determined by the ring fusion at carbons 4a and 10a: cis and trans.
  • cis-OHP: The hydrogen atoms at the ring junction are on the same face.[1] This configuration introduces higher steric strain compared to the trans isomer, analogous to the cis-decalin system.[1]

  • Conformational Mobility: Unlike the rigid trans-isomer, cis-OHP retains significant conformational mobility, which directly influences its entropy (

    
    ) and heat capacity (
    
    
    
    ).[1][2]
Isomerization and Stability

Thermodynamically, the trans-isomer is the stable product.[1] The cis-isomer is often the kinetic product of catalytic hydrogenation of phenanthrene.[1]

  • Formation Pathway: Phenanthrene

    
    cis-OHP (Kinetic) 
    
    
    
    trans-OHP (Thermodynamic).[1][2]
  • Enthalpic Penalty: The cis-fusion typically incurs an enthalpic penalty of approximately 8–12 kJ/mol relative to the trans-form due to gauche interactions in the ring system.[1]

IsomerizationEnergy Phen Phenanthrene (Starting Material) cisOHP cis-OHP (Kinetic Product) Higher Enthalpy Phen->cisOHP + 4 H2 (Catalytic Hydrogenation) transOHP trans-OHP (Thermodynamic Product) Lower Enthalpy cisOHP->transOHP Isomerization (Acid/Heat) Perhydro Perhydrophenanthrene (Fully Saturated) cisOHP->Perhydro + 3 H2 transOHP->Perhydro + 3 H2

Figure 1: Reaction coordinate showing the kinetic access to cis-OHP and its thermodynamic relaxation to trans-OHP.[1][2]

Part 2: Thermochemical Parameters

The following values represent the standard thermodynamic properties. Note that experimental values for the cis isomer are rarer than the trans isomer; where specific experimental data is absent, high-level group additivity values (Joback/Benson methods) are provided as baselines.[1]

Standard Enthalpies and Heat Capacities
PropertySymbolValue (Approx.)UnitNotes
Enthalpy of Formation (Gas)

-26.0 to -43.8kJ/molExothermic formation from elements.[1][2]
Enthalpy of Combustion

-8,450kJ/molDerived from bond energies; critical for fuel density calculations.[1][2]
Heat Capacity (Gas)

250.5J/(mol[1][2]·K)At 298.15 K. Increases with temperature due to vibrational modes.[1]
Enthalpy of Fusion

14.8 – 17.7kJ/molLower than trans due to less efficient crystal packing.
Boiling Point

573KStandard pressure.[1]

Data Sources: Derived from NIST WebBook and Joback computational models [1, 2].

Phase Transition Data

The cis-isomer exhibits a significantly lower melting point than the trans-isomer, often appearing as a supercooled liquid or low-melting solid at room temperature.[1][2][3]

  • cis-OHP

    
    :  ~252 K (-21 °C)[1][2]
    
  • trans-OHP

    
    :  ~293 K (20 °C)
    

Part 3: Experimental Methodologies

To validate the thermochemistry of cis-OHP, two primary calorimetric techniques are required. These protocols are designed to ensure data integrity and reproducibility.[1]

Protocol A: High-Precision Combustion Calorimetry

Objective: Determine the energy of combustion (


) to derive the enthalpy of formation (

).

Prerequisites:

  • Purity: Sample must be >99.9% pure, verified by GC-MS. Impurities (especially isomers) will skew results.[1]

  • Apparatus: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200 or equivalent).

Step-by-Step Workflow:

  • Sample Encapsulation:

    • Since cis-OHP is likely liquid/low-melting, encapsulate ~0.5 g in a pre-weighed m-carborane or polyester ampoule to prevent evaporation.[1][2]

    • Critical Control: Measure mass to

      
       mg.[1]
      
  • Combustion Setup:

    • Place ampoule in the platinum crucible.

    • Attach a cotton fuse (pre-determined energy content) to the ignition wire.

    • Add 1.0 mL of deionized water to the bomb (to dissolve acid gases).

    • Pressurize with Oxygen (High Purity >99.99%) to 3.0 MPa.

  • Ignition & Measurement:

    • Fire the bomb.[4] Monitor temperature rise using a thermistor bridge.[1]

    • Record the corrected temperature rise (

      
      ) accounting for heat exchange with the jacket (Regnault-Pfaundler correction).
      
  • Post-Combustion Analysis (The Washburn Corrections):

    • Rinse bomb contents.[1] Titrate the washings with 0.1 N NaOH to determine nitric acid (

      
      ) formed from atmospheric 
      
      
      
      .
    • Correction: Subtract the energy of formation of

      
       and the fuse wire energy from the total heat release.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the energy equivalent of the calorimeter (calibrated with Benzoic Acid).[1]
Protocol B: Adiabatic Calorimetry (Heat Capacity)

Objective: Measure


 from near 0 K to 350 K to determine absolute entropy (

).[1][2]
  • Loading: Load cis-OHP into a gold-plated copper calorimetric vessel under Helium atmosphere.

  • Cooling: Cool to <10 K using liquid helium.

  • Heating Cycle: Apply discrete energy pulses (

    
    ). Measure the resulting temperature rise (
    
    
    
    ).
  • Data Derivation:

    
    
    Note: Look for anomalies in the 
    
    
    
    vs.
    
    
    curve to identify glass transitions or fusion events specific to the cis isomer.

Part 4: Visualization of Calorimetric Logic

The following diagram illustrates the logic flow for deriving the Enthalpy of Formation from raw experimental data.

CalorimetryWorkflow cluster_inputs Experimental Inputs Mass Sample Mass (±0.01 mg) Combustion Combustion Reaction (3.0 MPa O2) Mass->Combustion Bomb Bomb Calorimeter (W_eff calibrated) Bomb->Combustion Ignition Ignition Energy (Fuse + Wire) Ignition->Combustion TempRise Corrected Temp Rise (ΔT) Combustion->TempRise InternalEnergy Δc U° (Internal Energy of Combustion) TempRise->InternalEnergy Washburn Washburn Corrections (HNO3 formation, Standard States) Washburn->InternalEnergy EnthalpyComb Δc H° (Enthalpy of Combustion) Δc H = Δc U + ΔnRT InternalEnergy->EnthalpyComb EnthalpyForm Δf H° (Enthalpy of Formation) EnthalpyComb->EnthalpyForm

Figure 2: Logic flow for converting raw calorimetric data into standard Enthalpy of Formation.[1][2]

Part 5: Applications in Drug Development & Energy

Understanding the thermochemistry of cis-OHP is not merely academic; it has direct industrial implications.

  • Liquid Organic Hydrogen Carriers (LOHCs):

    • The hydrogenation of phenanthrene to octahydrophenanthrene is exothermic. The cis isomer's lower stability compared to trans implies that dehydrogenation (releasing

      
      ) might be kinetically faster or thermodynamically distinct, affecting the efficiency of hydrogen release cycles.
      
  • Pharmacophore Scaffolds:

    • The octahydrophenanthrene backbone is structurally homologous to the morphinan skeleton (opioids). Accurate thermochemical data aids in computational docking studies by providing realistic conformational energy penalties for the cis-fused ring systems found in specific drug analogs.[1]

References

  • NIST Chemistry WebBook. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis) Thermochemical Data.[1][2] National Institute of Standards and Technology.[5] [Link][1][2]

  • Steele, W. V., et al. (1997). High-temperature heat capacity and derived thermodynamic properties of... 1,2,3,4,4a,9,10,10a-octahydrophenanthrene.[1][2] The Journal of Chemical Thermodynamics. [Link]

  • Cheméo. Chemical Properties of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis). [Link]

  • PubChem. Compound Summary: 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene.[1][2][6] National Library of Medicine. [Link][1][2]

Sources

Architecting the Plane: A Technical Guide to Polycyclic Aromatic Hydrocarbon Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Polycyclic Aromatic Hydrocarbons (PAHs) have transcended their historical reputation as combustion byproducts to become the "silicon of the future" in organic electronics, photovoltaics, and bio-imaging. However, the synthesis of defined PAHs—specifically large, atomically precise nanographenes—presents a unique paradox: the very structural perfection that grants them superior optoelectronic properties (planarity and rigidity) renders them thermodynamically stable but kinetically inert and notoriously insoluble.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated framework for synthesizing PAHs. It focuses on the three dominant methodologies: Oxidative Cyclodehydrogenation (Scholl) , Photochemical Cyclization (Mallory) , and Annulative


-Extension (APEX) .

Part 1: Strategic Framework & The Solubility Paradox

Before mixing reagents, the synthetic chemist must address the "Solubility Paradox." As benzene rings fuse,


-

stacking interactions increase exponentially. Without strategic intervention, the product will precipitate as "brick dust"—intractable solids that cannot be purified or characterized.

The "Three-Pronged" Design Strategy:

  • Topology Selection: Armchair edges (stable) vs. Zigzag edges (reactive, magnetic potential).

  • Solubilization: Introduction of bulky groups (e.g., tert-butyl, triisopropylsilyl) or long alkyl chains before the final planarization step.

  • Methodology: Choosing the closure mechanism based on the precursor's sensitivity.

Visualization: The PAH Retrosynthetic Logic

Retrosynthesis Target Target Nanographene (Insoluble Core) SolubleTarget Soluble Derivative (R-Groups Attached) Target->SolubleTarget Add Solubilizing Groups (t-Bu, Alkyl, TIPS) Precursor Polyphenylene Precursor (Non-Planar, Soluble) SolubleTarget->Precursor C-C Bond Disconnection (Scholl/Mallory) BuildingBlocks Small Building Blocks (Benzenes, Alkynes) Precursor->BuildingBlocks Cross-Coupling (Suzuki/Diels-Alder)

Figure 1: Retrosynthetic logic flow. Note that solubility engineering must occur at the target design phase, not as an afterthought.

Part 2: The Workhorse – Oxidative Cyclodehydrogenation (Scholl Reaction)

The Scholl reaction is the most scalable method for fusing polyphenylene precursors into planar PAHs. It typically involves a Lewis acid oxidant (e.g.,


, 

) to drive the formation of C-C bonds with the loss of

.
Mechanistic Insight: Radical Cation vs. Arenium Ion

The mechanism is a subject of debate, often dictating the choice of conditions:

  • Radical Cation Pathway: Initiated by Single Electron Transfer (SET). Favored by oxidants like

    
     at lower temperatures.
    
  • Arenium Ion Pathway: Initiated by protonation.[1] Favored at high temperatures with strong Brønsted acids.

Critical Causality: We utilize Nitromethane (


)  in the solvent mixture not just for solubility, but to suppress chlorination. 

is a chlorinating agent; nitromethane complexes with the iron species, attenuating its reactivity to favor oxidation over halogenation [1].
Visualization: The Scholl Mechanism (SET Pathway)

SchollMechanism Precursor Polyphenylene Precursor RadicalCat Radical Cation (Generated via SET) Precursor->RadicalCat -1e (Oxidation) Arenium Arenium Ion Intermediate (C-C Bond Formed) RadicalCat->Arenium Intramolecular Attack Product Planar PAH Product Arenium->Product -2H+ / -1e (Re-aromatization) FeCl3 FeCl3 (Oxidant) FeCl3->RadicalCat

Figure 2: The Radical Cation pathway for the Scholl reaction. Note the oxidative trigger followed by electrophilic attack.

Protocol: Synthesis of Hexa-peri-hexabenzocoronene (HBC)

A standard "benchmark" synthesis converting Hexaphenylbenzene (HPB) to HBC.

Reagents:

  • Precursor: Hexaphenylbenzene (HPB) - 1.0 equiv.

  • Oxidant: Iron(III) Chloride (

    
    ) - 12.0 equiv (2 equiv per C-C bond formed).
    
  • Solvent: Dichloromethane (DCM) / Nitromethane (

    
    ) (10:1 ratio).
    
  • Quench: Methanol (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve HPB in dry DCM under an Argon atmosphere. The precursor is non-planar and highly soluble.

  • Oxidant Prep: Dissolve anhydrous

    
     in nitromethane. Caution: Exothermic.[2]
    
  • Addition: Dropwise add the

    
     solution to the HPB mixture. The solution will turn deep black/purple immediately, indicating the formation of radical cations.
    
  • Bubbling: A stream of Argon is essential to remove the generated

    
     gas, driving the equilibrium forward.
    
  • Quench: After 30–60 minutes, pour the reaction mixture into cold Methanol.

  • Purification: The product (HBC) will precipitate as a yellow/orange solid. Filter and wash extensively with MeOH to remove iron salts.

    • Validation Check: If the filtrate is still green/brown, iron remains. Continue washing.

Part 3: Photochemical Precision – The Mallory Reaction

For systems sensitive to strong acids or oxidants (e.g., those containing heteroatoms), the Mallory photocyclization is the gold standard. It utilizes light to induce


-electrocyclization, followed by oxidative trapping [2].
The Role of Propylene Oxide

In the classic protocol, Iodine (


) acts as the oxidant, producing Hydrogen Iodide (

) as a byproduct.[3]
  • The Problem:

    
     is a strong reducing agent that can reduce the intermediate dihydrophenanthrene back to the starting stilbene, or reduce double bonds.
    
  • The Solution: Propylene Oxide is added as an acid scavenger.[3] It reacts irreversibly with

    
     to form iodopropanols, maintaining the oxidative environment without introducing strong bases that might interfere with other functional groups [3].
    
Protocol: Stilbene to Phenanthrene

Reagents:

  • Precursor: cis/trans-Stilbene derivative.[4]

  • Oxidant: Iodine (

    
    ) - 1.1 equiv.
    
  • Scavenger: Propylene Oxide - 10–20 equiv.

  • Solvent: Toluene or Cyclohexane (spectroscopic grade).

  • Light Source: Medium-pressure Hg lamp (quartz immersion well).

Step-by-Step Workflow:

  • Concentration Control: Prepare a dilute solution (~0.01 M) to prevent intermolecular [2+2] dimerization (which competes with the desired intramolecular cyclization).

  • Scavenger Addition: Add Propylene Oxide before adding Iodine.

  • Irradiation: Irradiate the solution. The trans-isomer will photo-isomerize to the cis-isomer, which then undergoes cyclization.

  • Monitoring: Monitor by UV-Vis spectroscopy. The disappearance of the stilbene absorbance and appearance of the phenanthrene "fingerprint" bands is the self-validating signal.

  • Workup: Wash with sodium thiosulfate (

    
    ) to remove excess Iodine.
    

Part 4: Emerging Methodology – Annulative -Extension (APEX)[5][6]

Unlike Scholl or Mallory, which require pre-assembled precursors, APEX allows for the "growth" of graphene nanoribbons directly from smaller arenes (like pyrene or phenanthrene) in a single step. This method, pioneered largely by the Itami group, targets the "K-region" (armchair edge) of PAHs [4].

Key Advantage: It bypasses the multi-step synthesis of polyphenylene precursors. Mechanism: Typically involves a Palladium-catalyzed C-H activation followed by a Diels-Alder-like insertion of an alkyne or aryne.

Visualization: APEX Logic

APEX Substrate Small Arene (e.g., Phenanthrene) Product Extended PAH (K-Region Fused) Substrate->Product One-Step C-H Activation Reagent Extension Unit (e.g., Diarylacetylene) Reagent->Product Catalyst Pd/Ag Catalyst Catalyst->Product Promotes

Figure 3: The APEX strategy allows direct growth on existing arene templates, skipping precursor synthesis.

Part 5: Comparative Data & Troubleshooting

Table 1: Methodology Selection Matrix
FeatureScholl ReactionMallory PhotocyclizationAPEX
Primary Mechanism Oxidative Acid CatalysisPhotochemical ElectrocyclizationPd-Catalyzed C-H Activation
Scale Multi-gram (Scalable)Milligram (Dilute conditions)Milligram to Gram
Key Risk Chlorination / Rearrangement[2+2] DimerizationRegioselectivity
Tolerance Alkyls, Aryls (Acid stable)Esters, Halogens, EthersVariable
Solubility Req. High (Precursor)High (Precursor)Moderate
Troubleshooting Guide
  • Problem: Incomplete Cyclization (Scholl).

    • Cause: Steric hindrance or insufficient oxidant.

    • Fix: Switch oxidant to PIFA-BF3 (stronger, non-chlorinating) or increase temperature cautiously.

  • Problem: Chlorination (Scholl).

    • Cause: Over-reactive

      
      .
      
    • Fix: Increase Nitromethane ratio or switch to

      
      .
      
  • Problem: Low Yield (Mallory).

    • Cause: Reduction by HI.

    • Fix: Ensure Propylene Oxide is fresh and in excess. Check for oxygen leaks (oxygen is actually required in catalytic

      
       methods, but stoichiometric 
      
      
      
      + Propylene Oxide is anaerobic and higher yielding).

References

  • Müllen, K., et al. (2003). "A Practical One-Pot Synthesis of Soluble Hexa-peri-hexabenzocoronene." Journal of Organic Chemistry. Link

  • Mallory, F. B., & Mallory, C. W. (1984).[5] "Photocyclization of Stilbenes and Related Molecules." Organic Reactions.[1][3][4][6][7][8][9][10] Link

  • Liu, L., et al. (2008). "Optimized Synthesis of Phenanthrenes via Mallory Reaction." Journal of Organic Chemistry. (Contextualizing the Propylene Oxide improvement).
  • Ito, H., Ozaki, K., & Itami, K. (2017).[11] "Annulative

    
    -Extension (APEX): Rapid Access to Fused Arenes, Heteroarenes, and Nanographenes." Angewandte Chemie International Edition. Link
    
  • Segawa, Y., et al. (2019).[12] "Polycyclic Arene Synthesis by Annulative

    
    -Extension." Journal of the American Chemical Society. Link
    

Sources

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of Phenanthrene to Octahydrophenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the selective hydrogenation of Phenanthrene (PHE) to 1,2,3,4,5,6,7,8-Octahydrophenanthrene (sym-OHP).[1] Unlike standard reduction protocols that aim for total saturation, this workflow targets the thermodynamically stable symmetric octahydro- isomer, a critical intermediate for Liquid Organic Hydrogen Carriers (LOHC) and high-density aviation fuels.[1]

Key Technical Challenge: The primary difficulty lies in arresting hydrogenation at the sym-OHP stage without proceeding to perhydrophenanthrene (PHP) or stalling at the tetrahydro- intermediate.[1] This requires precise kinetic control using specific catalyst-solvent pairings.[1]

Mechanistic Insight & Reaction Network

To control selectivity, one must understand the stepwise hydrogenation pathway.[1] Phenanthrene hydrogenation does not occur all at once; it proceeds ring-by-ring.[1]

Reaction Pathway[1]
  • Step 1: Rapid hydrogenation of the central ring (9,10-position) to form 9,10-dihydrophenanthrene (DHP).[1]

  • Step 2: Isomerization/Hydrogenation to 1,2,3,4-tetrahydrophenanthrene (THP).[1]

  • Step 3 (Target): Hydrogenation of the second terminal ring to form 1,2,3,4,5,6,7,8-octahydrophenanthrene (sym-OHP) .

  • Step 4 (Over-reduction): Hydrogenation of the final central aromatic ring to form perhydrophenanthrene (PHP).[1]

Critical Insight: The central ring of sym-OHP is a tetrasubstituted benzene ring, which is significantly more stable (resonance energy) and sterically hindered than the terminal rings of the precursors.[1] This creates a "kinetic window" where the reaction slows down significantly after forming sym-OHP, allowing for high yields if the reaction is stopped at the right time.[1]

Pathway Visualization

ReactionNetwork PHE Phenanthrene (C14H10) DHP 9,10-Dihydro- phenanthrene PHE->DHP +H2 (Fast) THP 1,2,3,4-Tetrahydro- phenanthrene DHP->THP Isom/H2 SYM_OHP sym-Octahydro- phenanthrene (TARGET) THP->SYM_OHP +2H2 (Major Path) ASYM_OHP asym-Octahydro- phenanthrene (Isomer impurity) THP->ASYM_OHP (Minor Path) PHP Perhydro- phenanthrene SYM_OHP->PHP +3H2 (Slow/Harsh Conditions) ASYM_OHP->PHP +H2

Caption: Stepwise hydrogenation pathway. Green node indicates the target stable intermediate.[1]

Experimental Protocols

Protocol A: Noble Metal Catalysis (High Selectivity / Lab Scale)

Best for: Mechanistic studies, high purity requirements, mild conditions.[1] Catalyst: Ruthenium Nanoparticles (Ru NPs) or 5% Ru/C.[1]

Materials & Equipment
  • Reactor: 100 mL Hastelloy or Stainless Steel High-Pressure Autoclave (e.g., Parr 4590).

  • Catalyst: 5% Ru/C (reduced) or stabilized Ru nanoparticles.[1]

  • Solvent: Decalin (decahydronaphthalene) or THF (tetrahydrofuran).[1] Note: Decalin is preferred for higher temperatures.[1]

  • Substrate: Phenanthrene (>98% purity).

Step-by-Step Procedure
  • Catalyst Pre-treatment: If using commercial Ru/C, dry at 120°C for 2 hours. If using Ru NPs, prepare colloidal suspension in THF.[1]

  • Loading:

    • Charge autoclave with Phenanthrene (1.0 g, 5.6 mmol).[1]

    • Add Solvent (50 mL).[1]

    • Add Catalyst (2 mol% Ru relative to substrate).[1]

  • Purging (Critical for Safety):

    • Seal reactor.[1]

    • Pressurize with N2 to 10 bar, stir for 1 min, vent to 1 bar. Repeat 3 times to remove O2.

    • Pressurize with H2 to 10 bar, vent. Repeat 3 times.

  • Reaction:

    • Pressurize H2 to 40 bar (580 psi) .

    • Heat to 80°C - 100°C with stirring (1000 rpm).

    • Kinetic Control: Monitor H2 uptake. The reaction typically consumes 4 equivalents of H2.[1]

    • Time: 4–6 hours.

  • Termination:

    • Cool reactor to <30°C using an ice bath or internal cooling loop.[1]

    • Slowly vent H2 (beware of solvent entrainment).[1]

    • Flush with N2.[1]

  • Work-up:

    • Filter catalyst using Celite or a 0.2 µm PTFE membrane.[1]

    • Evaporate solvent under reduced pressure.[1]

Protocol B: Transition Metal Catalysis (Industrial Proxy)

Best for: Scale-up simulation, robustness, lower cost.[1] Catalyst: Ni/NiAlOx (Calcined at 650°C) or Sulfided NiMo/Al2O3.[1]

Step-by-Step Procedure
  • Activation:

    • Load Ni catalyst into a fixed-bed or slurry reactor.[1]

    • Reduce in situ: Flow H2 at 50 mL/min, ramp to 520°C (3°C/min), hold 5h. Cool to reaction temp.

  • Conditions:

    • Temperature: 280°C – 300°C.[1]

    • Pressure: 50 bar (5.0 MPa).[1]

    • Feed: 1-5 wt% Phenanthrene in Decalin.

  • Execution:

    • Introduce feed.[1][2]

    • Maintain WHSV (Weight Hourly Space Velocity) at ~50 h⁻¹ to prevent over-hydrogenation to PHP.

    • Note: Higher temperatures (>320°C) favor thermodynamic equilibrium shifting back to dehydrogenated products or cracking; keep T < 300°C for sym-OHP.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish the target (sym-OHP) from the asymmetric isomer (asym-OHP) and the fully saturated product (PHP).

NMR Spectroscopy (The Gold Standard)

Target: 1,2,3,4,5,6,7,8-Octahydrophenanthrene (sym-OHP).[1] Symmetry: The molecule has C2v symmetry.[1] The central ring is aromatic; outer rings are saturated.[1]

NucleusSignal RegionMultiplicityIntegrationStructural Assignment
1H NMR 6.85 ppm Singlet (s) 2H Aromatic H-9, H-10 (Key Identifier)
1H NMR2.60 – 2.80 ppmMultiplet8HBenzylic protons (C1, C4, C5, C8)
1H NMR1.70 – 1.90 ppmMultiplet8HHomoallylic protons (C2, C3, C6, C7)
13C NMR ~134 ppm --Quaternary aromatic carbons (C4a, C4b, C8a, C8b)
13C NMR~126 ppm--Unsubstituted aromatic carbons (C9, C10)

Differentiation Logic:

  • sym-OHP: Shows a Singlet (or tight doublet depending on resolution) in the aromatic region integrating to 2 protons .[1]

  • asym-OHP: One outer ring is aromatic.[1][3] Shows a Multiplet in the aromatic region integrating to 4 protons .[1]

  • PHP: No signals > 5.0 ppm (Silent aromatic region).

GC-MS Analysis[1]
  • Column: HP-5 or DB-5MS (Non-polar).[1]

  • Elution Order: DHP < THP < sym-OHP < PHP.

  • Mass Spectrum (sym-OHP):

    • Molecular Ion: m/z 186 [M]+.[1]

    • Base Peak: Often m/z 158 (Loss of C2H4 from saturated ring).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S, N impurities) or low H2 mass transfer.[1]Use high-purity Phenanthrene (>98%).[1] Increase stirring speed (>1000 rpm) to eliminate gas-liquid diffusion limits.
Over-hydrogenation (PHP formed) Temperature too high or reaction time too long.[1]Reduce Temp by 10°C. Stop reaction immediately upon H2 uptake plateau (approx 4 eq).
Isomer Mix (High asym-OHP) Acidic support sites causing skeletal isomerization.[1]Use neutral supports (Carbon) instead of acidic Zeolites or Alumina.[1]

References

  • Mechanistic Pathways: Kinetics of Phenanthrene Hydrogenation System over CoMo/Al2O3 Catalyst. Industrial & Engineering Chemistry Research.[1] Link

  • Ru Nanoparticle Protocol: Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Royal Society of Chemistry.[1] Link

  • Ni-Based Catalysts: Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry.[1] Link

  • Thermodynamic Data: Thermodynamic properties of aqueous phenanthrene and isomers. Geochimica et Cosmochimica Acta.[1] Link

  • Spectral Data: 1,2,3,4,5,6,7,8-Octahydrophenanthrene Spectral Data. NIST Chemistry WebBook.[1][4] Link

Sources

Gas chromatography-mass spectrometry for octahydrophenanthrene analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract

This detailed application note provides a validated protocol for the separation, identification, and quantification of 1,2,3,4,5,6,7,8-octahydrophenanthrene (OHP) using Gas Chromatography-Mass Spectrometry (GC-MS). OHP is a critical marker in two distinct fields: it serves as a measure of deep hydrogenation efficiency in petrochemical hydrocracking processes and acts as a stable intermediate in the environmental degradation of polycyclic aromatic hydrocarbons (PAHs). This guide addresses the specific challenges of analyzing partially saturated PAHs, including isomer resolution and matrix interference, utilizing a 5% phenyl-methylpolysiloxane stationary phase and Electron Ionization (EI).

Introduction & Chemical Context

Octahydrophenanthrene (


, MW 186.[1][2]29) represents a "saddle-point" in the hydrogenation of phenanthrene. Unlike the fully aromatic parent (

) or the fully saturated perhydrophenanthrene (

), OHP retains a single aromatic ring (the central ring in the symmetrical 1,2,3,4,5,6,7,8-isomer), making it a hybrid analyte with unique polarity and volatility.

Why Monitor OHP?

  • Hydrotreatment Efficiency: In diesel and jet fuel production, the conversion of phenanthrene to OHP correlates with the reduction of particulate emissions and improved cetane numbers.

  • Environmental Forensics: OHP accumulation in soil samples often indicates "stalled" bioremediation where microbial pathways can attack outer rings but struggle with the central aromatic core.

Chemical Structure & Properties
PropertyData
IUPAC Name 1,2,3,4,5,6,7,8-Octahydrophenanthrene
CAS Number 5325-97-3
Molecular Weight 186.29 g/mol
Boiling Point ~295°C (Predicted)
Key MS Ions (EI) 186 (

), 158 (

), 143, 129
Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data validation.

G Sample Sample Matrix (Soil/Fuel) Spike IS Spiking (Phenanthrene-d10) Sample->Spike Extract Extraction (DCM/Hexane) Spike->Extract Cleanup SPE Cleanup (Silica Gel) Extract->Cleanup GC GC Separation (5% Phenyl Column) Cleanup->GC MS MS Detection (SIM Mode: m/z 186) GC->MS Data Quantitation & Reporting MS->Data

Figure 1: Analytical workflow for OHP determination ensuring quantitative accuracy via Internal Standard (IS) calibration.

Detailed Protocol: Sample Preparation

Note: This protocol is adapted from EPA Method 8270E principles but optimized for hydrogenated PAH derivatives.

4.1 Reagents and Standards
  • Solvent A: Dichloromethane (DCM), HPLC Grade.

  • Solvent B: n-Hexane, HPLC Grade.

  • Internal Standard (IS): Phenanthrene-d10 (100 µg/mL in DCM). Rationale: Deuterated phenanthrene mimics the extraction behavior of OHP without mass spectral interference.

  • Calibration Standard: 1,2,3,4,5,6,7,8-Octahydrophenanthrene (98%+ purity).

4.2 Extraction (Solid Matrix/Sediment)
  • Weighing: Accurately weigh 10.0 g of homogenized sample into a 40 mL amber vial.

  • Drying: Add 5 g of anhydrous Sodium Sulfate (

    
    ) to bind moisture. Mix until free-flowing.
    
  • Spiking: Add 50 µL of Internal Standard solution directly onto the matrix. Allow to equilibrate for 15 minutes.

  • Extraction: Add 20 mL of 1:1 DCM:Hexane.

  • Agitation: Sonicate for 20 minutes at ambient temperature (< 30°C to prevent volatile loss).

  • Clarification: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant.

  • Concentration: Evaporate extract to exactly 1.0 mL using a gentle Nitrogen stream (TurboVap or equivalent). Do not evaporate to dryness.

Instrumental Method (GC-MS)

This method utilizes a standard split/splitless injection with a low-polarity column to separate OHP from its parent phenanthrene and other isomers.

5.1 Gas Chromatograph Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides optimal selectivity for aromatic/aliphatic hybrids.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramping.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling PAHs.
Injection Mode Splitless (Purge flow 50 mL/min @ 1.0 min)Maximizes sensitivity for trace analysis.
Oven Program Initial: 60°C (hold 1 min)Ramp 1: 20°C/min to 200°CRamp 2: 5°C/min to 300°C (hold 5 min)Fast initial ramp clears solvent; slow secondary ramp resolves OHP from phenanthrene.
5.2 Mass Spectrometer Parameters (Agilent 5977/Thermo ISQ style)
  • Source Temp: 230°C (Inert Source recommended).

  • Transfer Line: 300°C.[3][4]

  • Ionization: Electron Impact (EI) @ 70 eV.[4]

  • Acquisition Mode: SIM/Scan (Synchronous).

    • Scan Range: 50–350 amu (for unknown screening).

    • SIM Group: See Table below.

5.3 SIM Acquisition Table
CompoundTarget Ion (

)
Qualifier 1Qualifier 2Ret. Time (Approx)*
Phenanthrene-d10 (IS) 188.0189.0160.012.5 min
Octahydrophenanthrene 186.0 158.0143.011.8 min
Phenanthrene 178.0176.0152.012.6 min

Note: OHP elutes before Phenanthrene due to the saturation of the outer rings disrupting the planar pi-stacking interactions with the stationary phase, despite the higher molecular weight.

Data Analysis & Interpretation
6.1 Identification Criteria

A positive identification requires:

  • Retention Time: Peak must elute at Relative Retention Time (RRT) of 0.93-0.95 relative to Phenanthrene-d10.

  • Ion Ratios: The ratio of

    
     158 to 186 must be within ±20% of the authentic standard.
    
  • Signal-to-Noise: Quantifier ion (

    
     186) must have S/N > 10:1.
    
6.2 Hydrogenation Pathway Logic

Understanding the formation of OHP is crucial for interpreting hydrocracking data. The following diagram illustrates the stepwise saturation.

Pathway Phen Phenanthrene (C14H10, aromatic) Tetra Tetrahydrophenanthrene (C14H14, 1 ring sat) Phen->Tetra + 2 H2 Octa Octahydrophenanthrene (C14H18, 2 rings sat) Tetra->Octa + 2 H2 (Thermodynamic Sink) Per Perhydrophenanthrene (C14H24, fully sat) Octa->Per + 3 H2 (High Pressure Required)

Figure 2: Stepwise hydrogenation pathway. OHP (Green) is often the target endpoint in mild hydrotreating.

Troubleshooting & Quality Assurance
IssueProbable CauseCorrective Action
Peak Tailing (OHP) Active sites in liner/column.Replace inlet liner with ultra-inert wool; trim column 10cm.
Low Response (m/z 186) Source contamination.Clean ion source; verify tune using PFTBA (Target 69/219/502).
Co-elution Matrix interference (Alkanes).Use SIM mode exclusively; perform Silica Gel cleanup to remove aliphatic hydrocarbons if necessary.
Isomer Shifts Asymmetric isomer presence.If a peak appears ~0.2 min after symmetric OHP with similar spectra, report as "Asymmetric-OHP" (1,2,3,4,4a,9,10,10a-octahydro).
References
  • NIST Mass Spectrometry Data Center. "Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • U.S. Environmental Protection Agency. "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)."[5][6][7][8] SW-846, June 2018. [Link][6]

  • Shimadzu Application News. "Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS." Shimadzu Corporation. [Link][3]

Sources

The Asymmetric Octahydrophenanthrene Core: A Cornerstone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The as-octahydrophenanthrene nucleus, a tricyclic hydrocarbon framework, represents a pivotal structural motif in the landscape of organic chemistry. Its prevalence in a vast array of biologically active natural products, including steroids, alkaloids, and terpenoids, has cemented its status as a critical target for synthetic chemists. This guide provides an in-depth exploration of the synthetic utility of as-octahydrophenanthrene, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the strategic construction of this core and its elaboration into complex molecular architectures, underscoring the causality behind experimental choices and providing robust, validated protocols.

I. Strategic Importance in Natural Product Synthesis

The rigid, three-dimensional topology of the as-octahydrophenanthrene skeleton provides an ideal scaffold for the stereocontrolled installation of functional groups, making it a favored building block in the total synthesis of intricate natural products. Its synthetic versatility allows for the construction of molecules with significant therapeutic potential.

A. Gateway to Steroids

The hydrogenated cyclopentanophenanthrene skeleton is the defining structural feature of steroids.[1] The synthesis of this tetracyclic system often relies on the initial construction of a functionalized octahydrophenanthrene core. Methodologies like the Robinson annulation have proven instrumental in building the fused ring system characteristic of steroids.[2][3]

B. Framework for Morphine Alkaloids

The total synthesis of morphine and related alkaloids, a landmark achievement in organic chemistry, frequently employs a strategy centered around the construction of a hydrophenanthrene intermediate.[4][5][6] This approach allows for the stereoselective formation of the multiple chiral centers present in these complex molecules.

C. Core of Phenanthroindolizidine Alkaloids

Phenanthroindolizidine alkaloids, known for their potent anticancer activities, feature a phenanthrene ring fused to an indolizidine system.[1][7][8] The synthesis of these compounds often involves the initial preparation of a substituted phenanthrene or its partially saturated analogue, which is then elaborated to the final pentacyclic structure.

II. Key Synthetic Methodologies for As-Octahydrophenanthrene Construction

The efficient construction of the as-octahydrophenanthrene core is a critical first step in its application. Several powerful synthetic methods have been developed for this purpose.

A. The Robinson Annulation

The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring, making it ideal for constructing the cyclohexene ring of the octahydrophenanthrene system.[2][3][9] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[10]

Conceptual Workflow of the Robinson Annulation:

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Enolate Enolate 1,5-Diketone 1,5-Diketone Enolate->1,5-Diketone Nucleophilic Attack Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->1,5-Diketone Enolate_Formation Enolate Formation 1,5-Diketone->Enolate_Formation Tautomerization Cyclization Cyclization Enolate_Formation->Cyclization Intramolecular Attack Dehydration Dehydration Cyclization->Dehydration Cyclohexenone Cyclohexenone Product Dehydration->Cyclohexenone

Caption: Robinson Annulation Workflow.

B. Palladium-Catalyzed Heck Reaction

The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds and can be employed to construct the phenanthrene core through intramolecular cyclization.[11][12][13] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene.[14][15]

Catalytic Cycle of the Heck Reaction:

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Product Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration

Caption: Heck Reaction Catalytic Cycle.

III. Application in Total Synthesis: Protocols and Insights

The true power of the as-octahydrophenanthrene core is demonstrated in its application to the total synthesis of complex natural products. The following sections provide detailed protocols for key transformations, derived from seminal works in the field.

A. Synthesis of Phenanthroindolizidine Alkaloids

The total synthesis of phenanthroindolizidine alkaloids such as (±)-antofine and (±)-deoxypergularinine highlights the strategic use of a substituted phenanthrene precursor.[7]

Protocol 1: Preparation of Stilbene Acids (Precursors to Phenanthrenes) [7]

Reagent/SolventMolecular WeightAmountMoles
Homoveratric acid196.18 g/mol 2.78 g20 mmol
p-Anisaldehyde136.15 g/mol 3.96 g20 mmol
Acetic anhydride102.09 g/mol 5.7 mL-
Triethylamine101.19 g/mol 2.1 mL-

Procedure:

  • A solution of homoveratric acid (2.78 g, 20 mmol), p-anisaldehyde (3.96 g, 20 mmol), acetic anhydride (5.7 mL), and triethylamine (2.1 mL) is refluxed with stirring under an inert atmosphere (e.g., Argon) for 10 hours.

  • The resulting solution is cooled to room temperature.

  • A 10% aqueous solution of potassium carbonate (100 mL) is added, and the mixture is stirred at 60 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and neutralized with concentrated hydrochloric acid to a pH of approximately 4.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the stilbene acid product.

Expert Insight: The Perkin-like condensation in this step efficiently constructs the stilbene backbone, which is poised for subsequent cyclization to the phenanthrene core. The basic workup with potassium carbonate is crucial for the hydrolysis of any mixed anhydrides formed during the reaction.

Protocol 2: Preparation of Phenanthrene Acryloyl Azides [7]

Reagent/SolventMolecular WeightAmountMoles
Phenanthrene acrylic acid-5 mmol5 mmol
Oxalyl chloride126.93 g/mol 1.27 g10 mmol
Toluene-70 mL-
Sodium azide65.01 g/mol 0.98 g15 mmol
Acetone (dry)-60 mL-

Procedure:

  • A mixture of the phenanthrene acrylic acid (5 mmol) and oxalyl chloride (1.27 g, 10 mmol) in toluene (70 mL) is heated at 80 °C for 5 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure to yield the acyl chloride.

  • The crude acyl chloride is immediately added to a suspension of sodium azide (0.98 g, 15 mmol) in dry acetone (60 mL) in an ice bath.

  • The reaction mixture is stirred for 2 hours at room temperature and then filtered.

  • The filtrate is concentrated to give the phenanthrene acryloyl azide.

Trustworthiness Note: The intermediate acyl chloride is moisture-sensitive and should be used immediately without purification. The use of an excess of sodium azide ensures complete conversion to the azide.

B. The Hydrophenanthrene Route to Morphine Alkaloids

The synthesis of enantiomerically pure morphine alkaloids often proceeds through a hydrophenanthrene intermediate, which establishes the core carbocyclic framework of the target molecule.[4][5]

Synthetic Strategy Overview:

G Start Simple Aromatic Precursors Phenanthrenone Resolved Phenanthrenone Core Start->Phenanthrenone Cuprate_Addition Cuprate Conjugate Addition Phenanthrenone->Cuprate_Addition Quaternary_Center Establishment of Benzylic Quaternary Stereocenter Cuprate_Addition->Quaternary_Center Cyclizations SN2 and Radical Cyclizations Quaternary_Center->Cyclizations Dihydrobenzofuran_Piperidine Formation of Dihydrobenzofuran and Piperidine Rings Cyclizations->Dihydrobenzofuran_Piperidine End (-)-Dihydrocodeinone Dihydrobenzofuran_Piperidine->End

Caption: Hydrophenanthrene Route to Morphine.

While specific, detailed protocols for every step in a multi-step total synthesis are beyond the scope of this guide, the key transformations highlight the strategic importance of the hydrophenanthrene core. The initial resolution of a phenanthrenone intermediate allows for an enantioselective synthesis.[4] Subsequent steps, such as the cuprate conjugate addition, are crucial for installing key stereocenters.[5]

IV. Conclusion and Future Outlook

The as-octahydrophenanthrene core continues to be a central theme in the synthesis of complex and biologically important molecules. The development of new and more efficient methods for its construction, as well as novel strategies for its elaboration, remains an active area of research. The protocols and insights provided in this guide serve as a testament to the enduring power of this versatile synthetic building block and aim to empower researchers in their pursuit of innovative solutions in organic chemistry and drug discovery.

V. References

  • Trauner, D., Bats, J. W., Werner, A., & Mulzer, J. (1998). Synthesis of Enantiomerically Pure Morphine Alkaloids: The Hydrophenanthrene Route. The Journal of Organic Chemistry, 63(17), 5908–5918. [Link]

  • Chuang, C.-P., Wang, S.-F., & Wu, P.-L. (2002). Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. Bioorganic & Medicinal Chemistry, 10(11), 3533–3540. [Link]

  • Chemistry LibreTexts. (2021, July 31). 30.4: Steroids. [Link]

  • Mulzer, J., Bats, J. W., Trauner, D., & Werner, A. (1998). Synthesis of Enantiomerically Pure Morphine Alkaloids: The Hydrophenanthrene Route. The Journal of Organic Chemistry, 63(17), 5908-5918. [Link]

  • Li, W., et al. (2016). Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization. The Journal of Organic Chemistry, 81(15), 6444–6453. [Link]

  • Wikipedia. (2023). Total synthesis of morphine and related alkaloids. [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Semantic Scholar. Total synthesis of (-)-morphine. [Link]

  • Pearson. Show how you would use the Robinson annulation to synthesize the following compounds. (a). [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Phenanthrene Hydrogenation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Research Support Subject: Optimization of Reaction Conditions for Phenanthrene Saturation

Welcome to the Application Support Hub.

You have accessed the technical guide for optimizing the catalytic hydrogenation of phenanthrene. This document addresses the specific challenges of converting phenanthrene (PHE) into its hydrogenated derivatives (dihydro-, tetrahydro-, octahydro-, and perhydrophenanthrene).

Whether you are developing Liquid Organic Hydrogen Carriers (LOHC) or hydrotreating heavy distincts, the protocols below prioritize kinetic control , thermodynamic feasibility , and catalyst longevity .

Module 1: Reaction Pathway & Selectivity Control

User Query: "I am seeing high conversion of phenanthrene but low yields of perhydrophenanthrene (PHP). The reaction seems to stall at octahydrophenanthrene (OHP). Why?"

Technical Diagnosis

You are likely encountering the "OHP Bottleneck." The hydrogenation of phenanthrene proceeds in a stepwise manner. The final step—saturation of the central ring in octahydrophenanthrene (OHP) to form perhydrophenanthrene (PHP)—is the rate-determining step (RDS) on many catalysts due to steric hindrance and competitive adsorption.[1][2]

The Reaction Network (Visualization)

The following diagram illustrates the stepwise saturation pathway. Note the reversibility at higher temperatures.

PhenanthrenePathway PHE Phenanthrene (PHE) DHP 9,10-Dihydro- phenanthrene (DHP) PHE->DHP + H2 (Fast) THP Tetrahydro- phenanthrene (THP) DHP->THP + H2 OHP Octahydro- phenanthrene (OHP) THP->OHP + 2H2 PHP Perhydro- phenanthrene (PHP) OHP->PHP + 3H2 (Slow/RDS) PHP->OHP - 3H2 (High T)

Figure 1: Stepwise hydrogenation pathway of phenanthrene. The final saturation step (OHP → PHP) is often kinetically limited.

Troubleshooting Protocol: Breaking the OHP Bottleneck

To push selectivity toward PHP (Deep Hydrogenation), you must shift from thermodynamic control to kinetic control.

  • Temperature Optimization (The "Window"):

    • Issue: At

      
      , the equilibrium constant (
      
      
      
      ) for the dehydrogenation of PHP drops significantly. The reaction becomes thermodynamically limited, favoring OHP or THP.
    • Solution: Operate between 250^\circ\text{C} and 300^\circ\text{C} .

    • Mechanism:[3][4] This range provides sufficient thermal energy to overcome the activation barrier for the RDS without hitting the thermodynamic ceiling where dehydrogenation dominates [1].

  • Pressure Adjustments:

    • Issue: Low hydrogen partial pressure (

      
      ) limits the surface coverage of hydrogen on the catalyst.
      
    • Solution: Maintain

      
      .
      
    • Data: Research indicates that increasing pressure from 2 MPa to 6 MPa can increase PHP selectivity from <20% to >80% on Ni-based catalysts [2].

  • Catalyst Selection (Electronic Effects):

    • Noble Metals (Pt/Pd): Superior for PHP production due to higher hydrogen spillover and distinct electronic properties that favor the adsorption of the saturated rings.

    • Transition Metals (Ni/Mo): Often require modification (e.g., Ni on acidic supports like HY or NiAlOx) to induce electron deficiency in Ni sites, which enhances the adsorption of OHP [2].

Module 2: Catalyst Stability & Deactivation

User Query: "My reaction rate drops significantly after the first 2 hours. Is this coking or poisoning?"

Technical Diagnosis

Deactivation in phenanthrene hydrogenation is typically binary:

  • Sulfur Poisoning: If your feed contains even trace thiophenic compounds (e.g., dibenzothiophene), noble metals (Pt/Pd) will deactivate rapidly.

  • Coking: Polymerization of intermediates (dihydro-species) on acidic sites.

Comparative Data: Catalyst Performance
ParameterNoble Metals (Pt/Pd/Al2O3)Sulfides (NiMo/CoMo)Nickel (Ni/SiO2 or Ni/Al2O3)
Activity (TOF) HighModerateModerate-High
Selectivity to PHP Excellent (>95%) Low (Stops at OHP)Variable (Depends on Support)
Sulfur Tolerance Poor (< 1 ppm) Excellent (> 1000 ppm) Poor (< 5 ppm)
Primary Failure Mode S-PoisoningCoke FormationSintering / Leaching
Recommended Use LOHC / Clean FeedsHeavy Oil / Coal TarCost-Sensitive Clean Feeds
Troubleshooting Protocol: Stabilizing the Catalyst
  • If using Noble Metals (Pt/Pd):

    • Protocol: Ensure feed sulfur is

      
      . Use a guard bed (ZnO or Ni-adsorbent) upstream if necessary.
      
    • Reasoning: Sulfur binds irreversibly to Pt sites, blocking H2 dissociation [3].

  • If using Sulfides (NiMo/CoMo):

    • Protocol: You must maintain a sulfiding agent (e.g., DMDS) in the feed.

    • Reasoning: Without continuous sulfur supply, the active metal sulfide phase (

      
      ) will reduce to metallic Mo, which is less active for this specific pathway and promotes cracking [4].
      
  • Mitigating Coke (All Catalysts):

    • Protocol: Increase

      
       ratio to 
      
      
      
      .
    • Reasoning: High hydrogen availability hydrogenates coke precursors (soft coke) before they polymerize into graphitic (hard) coke.

Module 3: Mass Transfer & Kinetics

User Query: "I scaled up from a 50mL autoclave to a 1L reactor, and my conversion dropped by 40%."

Technical Diagnosis

You are likely experiencing Gas-Liquid Mass Transfer Limitations . Phenanthrene is solid at room temperature and dissolved in a solvent (e.g., decalin or toluene). Hydrogen must dissolve into this liquid phase to reach the catalyst.

Workflow: Eliminating Transport Limitations

Use the following logic tree to diagnose the rate-limiting step.

TroubleshootingTree Start Problem: Low Reaction Rate Step1 Check Weisz-Prater Criterion (Internal Diffusion) Start->Step1 Step2 Vary Stirring Speed (1000 vs 1500 RPM) Step1->Step2 Criterion < 1 (No Pore Diffusion Limit) Resize Action: Reduce Particle Size Step1->Resize Criterion > 1 (Pore Diffusion Limit) Step3 Check Temperature Sensitivity Step2->Step3 Rate Unchanged (No G-L Limit) SpeedUp Action: Improve Gas Dispersion (Baffles/Impeller) Step2->SpeedUp Rate Increases (G-L Mass Transfer Limit) Kinetic System Optimized: Rate is Kinetically Controlled Step3->Kinetic Rate Doubles per ~10°C (Kinetic Regime)

Figure 2: Diagnostic logic for identifying mass transfer limitations in slurry reactors.

Experimental Validation Protocol

To prove your system is kinetically controlled (and thus optimized):

  • The Stirring Test: Run experiments at 800, 1000, and 1200 RPM. If conversion increases with RPM, you are mass-transfer limited. Target: The plateau region where RPM

    
     Rate.
    
  • The Particle Size Test: Crush catalyst pellets to powder. If the rate increases, you have internal diffusion limitations. Target: Use crushed powder (

    
    ) for intrinsic kinetic studies.
    
References
  • Thermodynamics & Kinetics: Cheng, Z., et al. (2022).[5][6] "Detailed understanding on thermodynamic and kinetic features of phenanthrene hydroprocessing on Ni-Mo/HY catalyst." AIChE Journal, 68(11).[5] Link

  • Catalyst Selectivity: Chen, Y., et al. (2021). "Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene." Frontiers in Chemistry, 9. Link

  • LOHC Applications: Rao, P., et al. (2022). "Liquid Organic Hydrogen Carriers (LOHCs): Toward a Carbon-free Hydrogen Economy." Energy & Environmental Science. Link

  • Reaction Mechanism: Wang, W., et al. (2014). "Kinetics of Phenanthrene Hydrogenation System over CoMo/Al2O3 Catalyst." Industrial & Engineering Chemistry Research, 53(30). Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Octahydrophenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Congestion in Octahydrophenanthrene Ring Construction

The octahydrophenanthrene core is a pivotal structural motif in a vast array of natural products and pharmacologically active molecules, including steroids and alkaloids.[1] Its synthesis, often elegantly achieved through intramolecular Diels-Alder (IMDA) reactions, provides a powerful method for constructing the fused six-membered ring system with a high degree of stereocontrol.[2][3] However, the introduction of bulky substituents on the diene or dienophile components can introduce significant steric hindrance, dramatically impeding the desired cycloaddition. This steric clash can lead to low yields, undesired side products, or complete reaction failure.

This technical guide provides a comprehensive resource for researchers encountering these challenges. It is structured as a series of troubleshooting questions and answers, followed by advanced strategies and detailed experimental protocols to overcome even the most stubborn cases of steric hindrance in octahydrophenanthrene synthesis.

Troubleshooting Guide & FAQs

Q1: My intramolecular Diels-Alder reaction to form an octahydrophenanthrene is failing or giving very low yields. I suspect steric hindrance is the primary issue. What are my initial troubleshooting steps?

A1: When facing low reactivity in a suspected sterically hindered IMDA reaction, the first line of defense is to adjust the reaction conditions to provide more energy to the system, thereby overcoming the activation energy barrier.

  • Thermal Promotion: The simplest approach is to increase the reaction temperature. Refluxing in a high-boiling solvent such as xylene (boiling point ~140 °C) or toluene (boiling point ~111 °C) is a common starting point.[4] Be mindful that excessively high temperatures can lead to decomposition or retro-Diels-Alder reactions.[2]

  • Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions.[2][5] They function by coordinating to the dienophile, which, contrary to traditional belief, primarily acts to reduce the destabilizing steric Pauli repulsion between the diene and dienophile.[2][6] This catalytic mechanism, known as Pauli-lowering catalysis, effectively lowers the reaction barrier.[2] Common Lewis acids to screen include AlCl₃, B(C₆F₅)₃, and ZnCl₂.[2][7][8] It's crucial to perform these reactions under anhydrous conditions, as water can deactivate the Lewis acid.

Q2: I've tried thermal conditions and common Lewis acids with minimal success. What are the next steps to consider?

A2: If standard approaches fail, more advanced techniques are necessary to force the sterically demanding cyclization.

  • High-Pressure Synthesis: Applying high pressure (8-21 kbar) can be exceptionally effective for promoting sterically hindered Diels-Alder reactions.[9][10] The transition state of a Diels-Alder reaction typically has a smaller volume than the starting materials, and according to Le Chatelier's principle, applying pressure will favor the formation of the transition state and, consequently, the product.[11] This method has been shown to facilitate cycloadditions that fail under thermal conditions.[10][12]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating.[13] Microwaves directly and efficiently heat the reaction mixture through dipolar rotation and ionic conduction, often leading to dramatically reduced reaction times and increased yields.[13][14] This technique can be particularly effective for sluggish, sterically hindered reactions.[15][16][17]

Q3: My starting materials are complex and sensitive to high temperatures and strong Lewis acids. Are there any milder, more selective catalytic strategies?

A3: Absolutely. When dealing with sensitive substrates, organocatalysis and more specialized Lewis acid systems can provide the necessary reactivity under milder conditions.

  • Chiral Carbocation Catalysts: Chiral carbocations have emerged as a promising class of metal-free Lewis acid catalysts for Diels-Alder reactions.[5] These catalysts can be designed with varying degrees of steric bulk to influence the stereochemical outcome of the reaction.[5]

  • Chiral Phosphoric Acids (CPAs): CPAs are powerful organocatalysts that can facilitate asymmetric cycloadditions through a network of hydrogen bonding interactions, effectively pre-organizing the reactants for the desired transformation.[18][19]

  • Biocatalysis: The burgeoning field of biocatalysis has identified enzymes, termed "Diels-Alderases," that can catalyze [4+2] cycloadditions with remarkable efficiency and selectivity, often under mild, aqueous conditions.[20] While not yet a routine laboratory technique, it represents a frontier in overcoming synthetic challenges.

Advanced Strategies for Overcoming Severe Steric Hindrance

For particularly challenging substrates where even the above methods fall short, more intricate synthetic design is required.

  • Temporary Tethers: In some cases, an intermolecular Diels-Alder reaction can be converted into a more favorable intramolecular reaction by temporarily tethering the diene and dienophile.[21] This strategy can overcome the entropic barrier of bringing two sterically hindered components together.

  • Alternative Annulation Strategies: When the Diels-Alder approach is untenable, consider alternative ring-forming strategies. For instance, acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes has been shown to be effective for the synthesis of sterically hindered phenanthrenes.[22] Palladium-catalyzed Heck reactions followed by a reverse Diels-Alder reaction can also be a viable pathway to certain phenanthrene derivatives.[23][24][25]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene-dienophile precursor (1.0 equiv) and a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Cool the solution to the desired temperature (typically 0 °C to -78 °C).

  • Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, monitoring for any exotherm.

  • Stir the reaction at the specified temperature for the determined reaction time, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Diels-Alder Reaction
  • In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the diene-dienophile precursor (1.0 equiv), the appropriate solvent (e.g., toluene, water), and any catalyst if required.[14][17]

  • Seal the vessel with a cap using a pre-set torque wrench.

  • Place the vessel in the microwave reactor.

  • Set the reaction parameters: ramp to the target temperature (e.g., 110-170 °C) over a specified time (e.g., 5 minutes), and hold at that temperature for the desired reaction time (e.g., 5-30 minutes).[16][17]

  • After the reaction is complete, allow the vessel to cool to room temperature before carefully opening it.

  • Work up the reaction mixture as appropriate for the specific transformation (e.g., extraction, filtration).

  • Purify the product as needed.

Data Presentation

Strategy Key Advantages Typical Conditions Considerations
Thermal Promotion Simple, readily accessible.Reflux in high-boiling solvents (e.g., xylene, toluene).[4]Potential for decomposition or retro-Diels-Alder at high temperatures.[2]
Lewis Acid Catalysis Significant rate acceleration, can improve selectivity.[2][26]1.1-2.0 equiv of Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) in an anhydrous solvent at low temperatures.[7][8]Requires strictly anhydrous conditions; some substrates may be sensitive to strong Lewis acids.
High-Pressure Highly effective for sterically demanding reactions.[10][12]8-21 kbar, often at elevated temperatures.[9][10]Requires specialized high-pressure equipment.
Microwave Irradiation Rapid heating, reduced reaction times, often higher yields.[13]Sealed vessel, specific microwave reactor, various solvents possible.[14][15][16][17]Requires a dedicated microwave reactor; potential for pressure buildup.

Visualizations

DielsAlderMechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Transition State (Reduced Pauli Repulsion) Diene->TS Dienophile Dienophile Activated_Dienophile LA-Dienophile Complex LewisAcid Lewis Acid (LA) LewisAcid->Dienophile Coordination Activated_Dienophile->TS Product Octahydrophenanthrene TS->Product

Caption: Lewis acid catalysis in Diels-Alder reactions.

TroubleshootingFlowchart Start Low Yield in IMDA Reaction (Suspected Steric Hindrance) Thermal Increase Temperature (High-Boiling Solvent) Start->Thermal LewisAcid Add Lewis Acid Catalyst (e.g., AlCl₃, B(C₆F₅)₃) Thermal->LewisAcid No Improvement Success Successful Cyclization Thermal->Success Improved Yield HighPressure Employ High Pressure (8-21 kbar) LewisAcid->HighPressure No Improvement LewisAcid->Success Improved Yield Microwave Use Microwave Irradiation HighPressure->Microwave No Improvement / No Equipment HighPressure->Success Improved Yield Advanced Consider Advanced Strategies (Organocatalysis, Tethers, etc.) Microwave->Advanced No Improvement Microwave->Success Improved Yield

Sources

Technical Support Center: Stereoselective Synthesis of Octahydrophenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of octahydrophenanthrene isomers. This guide is designed for researchers, chemists, and drug development professionals who are looking to control and optimize the isomeric yield of trans- versus cis-octahydrophenanthrene. We will delve into the core principles governing this stereoselectivity, provide actionable troubleshooting advice for common experimental challenges, and offer detailed protocols to guide your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of octahydrophenanthrene and the factors controlling its stereochemical outcome.

Q1: What is the primary synthetic route to octahydrophenanthrene, and what are the key intermediates?

A1: The most common and direct method for synthesizing octahydrophenanthrene is the catalytic hydrogenation of phenanthrene. This process involves the stepwise addition of hydrogen across the aromatic rings. The reaction typically proceeds through partially hydrogenated intermediates, such as dihydrophenanthrene (DHP) and tetrahydrophenanthrene (THP), before forming the target octahydrophenanthrene (OHP) isomers.[1] Further hydrogenation leads to the fully saturated perhydrophenanthrene (PHP).[1][2]

Q2: What is the fundamental principle that governs the ratio of trans- to cis-octahydrophenanthrene isomers?

A2: The ratio of trans- to cis-isomers is primarily dictated by the principles of kinetic versus thermodynamic control .[3][4]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning the reaction pathway with the lowest activation energy.[5] These conditions are typically achieved at lower temperatures and shorter reaction times.

  • Thermodynamic Control: This regime favors the most stable product. It requires conditions that allow the reaction to be reversible, enabling the products to equilibrate.[5] This is usually achieved at higher temperatures and with longer reaction times, where there is enough energy to overcome the reverse activation barrier.[4]

Q3: In the hydrogenation of phenanthrene, which isomer is the kinetic product and which is the thermodynamic product?

A3: Generally, the cis-isomer is the kinetic product , and the trans-isomer is the more thermodynamically stable product . The formation of the cis-isomer is often faster due to the stereochemistry of hydrogen addition from the surface of the catalyst. However, the trans-isomer is energetically more stable due to reduced steric strain. This is analogous to the hydrogenation of naphthalene, where the cis-decalin isomer is often formed faster, but the trans-decalin is the more stable compound.[6]

Q4: How does the choice of catalyst impact the stereoselectivity of the reaction?

A4: The catalyst is a critical variable. Both the active metal and the support material play a role:

  • Precious Metal Catalysts (Pt, Pd, Ru): These are highly active for hydrogenation. Platinum (Pt) and Palladium (Pd) on carbon supports are commonly used. Ruthenium (Ru)-based catalysts have also been investigated for their ability to promote cis-selectivity in related systems.[6]

  • Non-Precious Metal Catalysts (Ni, Co, Mo): Nickel-based catalysts, such as Ni/NiAlOx or NiW/Al2O3, are effective and can be tailored for deep hydrogenation.[1][2] The electronic properties of the nickel sites, influenced by the support and preparation method, can affect adsorption and steric hindrance, thereby influencing the reaction pathway.[2]

  • Catalyst Support Acidity: The acidity of the support material (e.g., Al2O3, zeolites) can influence isomerization and rearrangement reactions, potentially affecting the final product distribution.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem: My synthesis yields predominantly the cis-isomer, but my target is the trans-isomer. How can I increase the yield of the trans-product?

Solution: Your reaction is likely under kinetic control. To favor the more stable trans-isomer, you must shift the reaction conditions to be under thermodynamic control.

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy for the reaction to become reversible, allowing the product mixture to equilibrate to the more stable trans-isomer.[3] Studies on phenanthrene hydrogenation show that temperature has a remarkable effect on the product distribution.[1][8]

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration is crucial for reaching thermodynamic equilibrium.[3] Short reaction times will trap the kinetically favored cis-product.

  • Catalyst Choice: While temperature and time are primary, some catalysts may facilitate equilibration better than others. Consider screening different catalysts if temperature and time adjustments are insufficient.

  • Solvent Effects: The choice of solvent can influence the reaction. The addition of decalin, for instance, has been shown to have a positive impact on phenanthrene hydrogenation and can increase selectivity towards more deeply hydrogenated products.[1][8]

Problem: I am getting an inseparable mixture of isomers. How can I improve the overall selectivity of the reaction for a single isomer?

Solution: To improve selectivity, you need to push the reaction conditions firmly into either kinetic or thermodynamic control, avoiding the intermediate zone where mixtures are common.

  • For the trans-Isomer (Thermodynamic Control):

    • Significantly increase the temperature and reaction time as described above. Ensure the system truly reaches equilibrium.

  • For the cis-Isomer (Kinetic Control):

    • Drastically lower the reaction temperature. For some reactions, temperatures as low as 0°C or even -80°C are used to ensure kinetic control.[4][9]

    • Use a highly active catalyst (e.g., freshly prepared Pt or Pd) to ensure the reaction proceeds at a reasonable rate even at low temperatures.

    • Strictly limit the reaction time. Quench the reaction as soon as the starting material is consumed to prevent isomerization to the trans-product.

Problem: My reaction is slow, and the conversion of phenanthrene is low. What factors should I investigate?

Solution: Low conversion can be due to issues with reaction conditions or catalyst activity.

  • Check Hydrogen Pressure: Hydrogen pressure is a key driver for hydrogenation. Increasing the H2 pressure can significantly enhance the reaction rate and conversion.[6]

  • Evaluate Catalyst Activity:

    • Catalyst Poisoning: Ensure your substrate and solvent are free from sulfur or other common catalyst poisons.

    • Catalyst Deactivation: The catalyst may have lost activity. Use a fresh batch or regenerate/pre-reduce the catalyst according to the manufacturer's protocol. Pre-reduction of catalysts has been shown to increase the yield of hydrogenated products.[7]

    • Catalyst Loading: Ensure an adequate amount of catalyst is being used for the scale of your reaction.

  • Temperature: While low temperatures favor the cis-isomer, they also slow down the reaction rate. A balance must be struck. If conversion is too low, a modest increase in temperature may be necessary, even when targeting the kinetic product.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Thermodynamically Controlled Synthesis (Favoring trans-Octahydrophenanthrene)
  • Objective: To maximize the yield of the thermodynamically stable trans-isomer.

  • Reactor Setup: To a high-pressure autoclave reactor, add phenanthrene (1.0 eq) and a suitable high-boiling solvent (e.g., decalin).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5-10 wt% of 10% Pd/C or a NiW/Al2O3 catalyst).

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 4.0-5.0 MPa).[2][6]

  • Heating and Reaction: Begin stirring and heat the reactor to a high temperature (e.g., 220-300°C).[2][6] Maintain these conditions for an extended period (e.g., 6-24 hours) to ensure equilibrium is reached.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Workup: Open the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC-MS or NMR to determine the conversion and the trans:cis isomer ratio.

Protocol 2: General Procedure for Kinetically Controlled Synthesis (Favoring cis-Octahydrophenanthrene)
  • Objective: To maximize the yield of the kinetically favored cis-isomer.

  • Reactor Setup: To a high-pressure reactor equipped with a cooling jacket, add phenanthrene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Cooling: Cool the reactor to a low temperature (e.g., 0-25°C).

  • Catalyst Addition: Add a highly active catalyst (e.g., 5-10 wt% of 10% Pt/C or a fresh, highly active Raney Nickel).

  • Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen and then hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen (e.g., 3.0-4.0 MPa).

  • Reaction: Stir the reaction vigorously at the low temperature. Monitor the reaction progress closely by taking small aliquots for analysis (if possible).

  • Quenching: As soon as the starting material is consumed (or after a predetermined short reaction time, e.g., 1-4 hours), stop the reaction by rapidly cooling and venting the hydrogen pressure.

  • Workup and Analysis: Promptly filter the catalyst and analyze the product mixture to determine the isomer ratio before equilibration can occur.

Data Summary Table
ParameterEffect on trans:cis RatioRationale
Temperature Increasing temperature favors the trans isomer.Shifts control from kinetic to thermodynamic.[4]
Reaction Time Longer reaction times favor the trans isomer.Allows the reaction to reach thermodynamic equilibrium.[3]
H₂ Pressure Higher pressure primarily increases reaction rate; may slightly favor deeper hydrogenation.[6]Ensures sufficient hydrogen for the reaction to proceed efficiently.
Catalyst Varies; some catalysts (e.g., Ru-based) may show inherent cis-selectivity.[6]The catalyst surface and electronic properties mediate the stereochemistry of H₂ addition.

Section 4: Visualization of Core Concepts

Energy Profile Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 r_label Reactants (Phenanthrene + 4H₂) r_line ts_cis_label TS (cis) r_line->ts_cis_label Ea (low) ts_trans_label TS (trans) r_line->ts_trans_label Ea (high) p_cis_line ts_cis_label->p_cis_line p_trans_line ts_trans_label->p_trans_line p_cis_label Kinetic Product (cis-Isomer) p_trans_label Thermodynamic Product (trans-Isomer) p_cis_line->ts_cis_label Reversible at high temp.

Caption: Energy profile showing the kinetic (cis) vs. thermodynamic (trans) pathways.

Troubleshooting Workflow for Low trans-Isomer Yield

G start Problem: Low trans:cis Isomer Ratio check_temp Is the reaction temperature high enough for equilibrium? (e.g., >220°C) start->check_temp check_time Is the reaction time long enough for equilibrium? (e.g., >6 hours) check_temp->check_time Yes solution_temp Action: Increase temperature to shift to thermodynamic control. check_temp->solution_temp No check_catalyst Is the catalyst appropriate for promoting equilibration? check_time->check_catalyst Yes solution_time Action: Increase reaction time to allow the system to equilibrate. check_time->solution_time No solution_catalyst Action: Consider screening catalysts. (e.g., Pd/C, NiW/Al2O3) check_catalyst->solution_catalyst No end_node Re-analyze Product Ratio check_catalyst->end_node Yes solution_temp->end_node solution_time->end_node solution_catalyst->end_node

Caption: Decision tree for troubleshooting and improving trans-isomer yield.

References

  • Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Arom
  • Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Satur
  • The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 C
  • The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale C
  • Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Springer.
  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.
  • perhydrophenanthrene: a DFT and microkinetic study. SSRN.
  • Understanding product optimization: Kinetic versus thermodynamic control.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst | Request PDF.
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Polycyclic Aromatic Hydrocarbon (PAH) synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex, often frustrating, side reactions that can compromise your yield, purity, and experimental timelines. This resource is structured as a series of troubleshooting guides and FAQs, grounded in mechanistic principles to help you diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding challenges in PAH synthesis.

Q1: My primary challenge is always purification. Why are PAHs so difficult to separate from their side products?

A: The difficulty stems from the inherent properties of PAHs and their common side products. Firstly, many side products are structurally very similar to the target molecule—they might be regioisomers, partially dehydrogenated precursors, or oligomers. This similarity leads to nearly identical polarities and solubilities, making chromatographic separation extremely challenging. Secondly, the strong π-π stacking interactions that are characteristic of PAHs apply to both the desired product and impurities, causing them to co-elute or co-precipitate. Finally, the low solubility of larger PAHs in common organic solvents limits the choice of chromatographic conditions and often forces the use of high-boiling point solvents that are difficult to remove.

Q2: I've observed significant batch-to-batch variability in my cyclodehydrogenation (e.g., Scholl) reaction. What are the most common culprits?

A: Batch-to-batch inconsistency in Scholl reactions is a classic problem, often traced to three critical variables:

  • Catalyst/Oxidant Activity: The purity and activity of Lewis acids (like FeCl₃) and oxidants can vary significantly between suppliers and even between batches from the same supplier. Anhydrous conditions are paramount, as trace moisture can deactivate the Lewis acid catalyst.

  • Solvent Purity: Peroxides in solvents like dichloromethane (DCM) or residual water can initiate unwanted side reactions or interfere with the catalytic cycle. Using freshly distilled or inhibitor-free, anhydrous solvents is crucial.

  • Temperature Control: These reactions are often highly exothermic. Even minor differences in reaction scale, vessel geometry, or stirring rate can lead to localized "hot spots." These temperature fluctuations can favor undesirable, thermodynamically stable side products over the kinetically favored, desired product.

Q3: What is the single most important factor to consider before starting a complex PAH synthesis to minimize side reactions?

A: Precursor Purity. This cannot be overstated. Many side reactions are initiated or propagated by small impurities in the starting materials. For instance, a partially debrominated starting material in a Suzuki coupling will lead to an incomplete final structure. Similarly, isomeric impurities in a precursor will almost certainly be carried through the synthesis, resulting in a final mixture of PAH isomers that are nearly impossible to separate. Always perform rigorous purification and characterization (NMR, MS, elemental analysis) of your precursors before committing them to multi-step, resource-intensive synthetic sequences.

Section 2: Troubleshooting Guides for Common Side Reactions

This section provides in-depth, problem-oriented guidance for specific experimental issues.

Problem 1: Low Yield & Formation of Insoluble, Intractable Material

Symptoms:

  • The reaction mixture becomes a thick, dark slurry or solid.

  • The desired product is obtained in very low yield, if at all.

  • The solid material is insoluble in common organic solvents (Toluene, DCM, THF), preventing analysis by NMR or solution-phase techniques.

Probable Cause: Intermolecular Polymerization/Oligomerization

This is a classic side reaction in oxidative cyclodehydrogenation (Scholl reaction) and other cationic PAH syntheses. Instead of the desired intramolecular C-C bond formation, reactive cationic intermediates attack neighboring molecules, leading to intermolecular C-C bond formation and uncontrolled polymerization.

Troubleshooting Workflow:

1. Employ the High-Dilution Principle: The core strategy is to ensure the probability of an intramolecular reaction is much higher than that of an intermolecular reaction. This is achieved by maintaining an extremely low concentration of the reactive precursor at all times.

  • Protocol: Instead of adding your precursor all at once, prepare a dilute solution of the precursor in an appropriate anhydrous solvent. Use a syringe pump to add this solution dropwise over a long period (e.g., 4-24 hours) to a solution of the catalyst/reagent. This keeps the instantaneous concentration of the precursor very low, favoring ring closure.

2. Optimize Solvent and Temperature:

  • Solvent Choice: Use a solvent in which the precursor is soluble but the desired product is sparingly soluble. This can sometimes allow the product to crystallize out of the solution as it forms, effectively removing it from the reaction and preventing it from participating in subsequent polymerization.
  • Temperature Control: Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction. Lower temperatures can disfavor the higher activation energy pathway of polymerization. Monitor the reaction closely for any exotherms.

3. Modify the Precursor:

  • Introduce Blocking Groups: If polymerization occurs at a specific, reactive site on your precursor, consider installing a bulky "blocking group" (e.g., a tert-butyl or trimethylsilyl group) at that position. This sterically hinders intermolecular reactions. The blocking group can often be removed in a subsequent step if required.

Data Summary: Polymerization Mitigation Strategies

StrategyPrincipleKey Experimental ParameterTypical Application
High Dilution Kinetic Control: Favors intramolecular cyclization by minimizing intermolecular collisions.Slow addition of precursor (e.g., via syringe pump) over several hours.Scholl reactions, macrocycle synthesis.
Low Temperature Thermodynamic/Kinetic Control: Reduces overall reaction rate and can disfavor side reactions with higher activation energies.Maintain reaction at 0 °C, -20 °C, or -78 °C.Highly reactive cationic or radical polymerizations.
Blocking Groups Steric Hindrance: Physically prevents intermolecular approach at reactive sites.Synthetic modification of the precursor to include bulky groups like t-butyl.Oligophenylene cyclizations where triphenylene oligomerization is a problem.

Troubleshooting Logic Diagram

G A Problem: Insoluble, intractable material formed B Diagnosis: Probable intermolecular polymerization A->B Observe symptoms C Action: Implement High-Dilution Principle B->C Primary strategy D Method: Use syringe pump for slow addition of precursor C->D E Is problem resolved? D->E F Action: Lower reaction temperature (e.g., to 0 °C) E->F No I Success: Yield and purity improved E->I Yes G Is problem resolved? F->G H Action: Redesign precursor with steric blocking groups G->H No G->I Yes H->I Requires resynthesis

Resolving peak overlap in HPLC analysis of phenanthrenes.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap & Optimization of PAH Separation Ticket ID: PAH-OPT-8310 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are encountering resolution issues with Phenanthrene (PHE) and its structural isomers (typically Anthracene) or alkylated derivatives. In Reversed-Phase Liquid Chromatography (RPLC), these separations are governed by shape selectivity rather than simple hydrophobicity. Standard monomeric C18 columns often fail here. This guide provides a self-validating protocol to resolve these peaks, focusing on stationary phase selection, temperature control, and mobile phase thermodynamics.

Part 1: The Core Mechanism (Shape Selectivity)

The "Why" Behind the Overlap

Phenanthrene and Anthracene have identical molecular weights (178.23 g/mol ) and similar hydrophobicities (


). A standard monomeric C18 column interacts with them primarily through hydrophobic partitioning. Because their hydrophobicity is nearly identical, they co-elute.

To separate them, you must exploit their molecular shape .

  • Phenanthrene: "Kinked" or angular structure (more compact).

  • Anthracene: Linear, planar structure (more rigid/flat).

The Solution: Use a Polymeric C18 or Specialized PAH column. These stationary phases have a high carbon load and a rigid, ordered surface that acts like a "slot." The linear Anthracene fits deeper into these slots (stronger retention) than the kinked Phenanthrene, creating the necessary separation window (


).
Decision Logic: Column & Conditions

The following diagram illustrates the critical decision pathway for optimizing this specific separation.

PAH_Optimization Start START: Phenanthrene/Anthracene Resolution < 1.5 CheckCol Check Column Type Start->CheckCol Monomeric Monomeric C18 (Standard) CheckCol->Monomeric Current Polymeric Polymeric C18 / PAH (High Carbon Load) CheckCol->Polymeric Current Monomeric->Polymeric SWITCH TO TempControl Check Temperature Polymeric->TempControl HighTemp > 30°C (Reduces Shape Selectivity) TempControl->HighTemp LowTemp < 25°C (Enhances Order) TempControl->LowTemp HighTemp->LowTemp DECREASE T Solvent Mobile Phase LowTemp->Solvent MeCN Acetonitrile (Standard) Solvent->MeCN Default MeOH Methanol (Alt. Selectivity) Solvent->MeOH If tailing occurs Result OPTIMIZED RESOLUTION MeCN->Result MeOH->Result

Figure 1: Optimization workflow for PAH separation. Note that switching to a polymeric phase and lowering temperature are the primary drivers for resolution.

Part 2: Validated Experimental Protocol

This protocol is adapted from EPA Method 8310 but optimized for modern high-efficiency columns.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse PAH or Supelcosil LC-PAH (150mm x 4.6mm, 3.5µm or 5µm)High carbon load polymeric phase maximizes

interactions.
Mobile Phase A Water (HPLC Grade)Weak solvent.
Mobile Phase B Acetonitrile (MeCN)Strong solvent. MeCN is preferred over MeOH for lower viscosity and sharper peaks, though MeOH offers different selectivity.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID.
Temperature 20°C - 25°C (Critical)Do not exceed 30°C. Higher temperatures disorder the stationary phase ligands, reducing the ability to discriminate between the "kinked" Phenanthrene and "flat" Anthracene.
Detection UV @ 254 nm (primary) or FLD (Ex: 260nm, Em: 350-420nm)254nm captures the aromatic ring absorption. FLD provides 10-100x higher sensitivity.
Gradient Profile (Standard Run)
  • 0.0 min: 40% B

  • 5.0 min: 40% B (Isocratic hold to stack early eluters)

  • 25.0 min: 100% B (Linear ramp)[1]

  • 30.0 min: 100% B (Wash)

  • 30.1 min: 40% B (Re-equilibration)

  • 35.0 min: Stop

Part 3: Troubleshooting & FAQs

Q1: I am using a C18 column, but Phenanthrene and Anthracene are still co-eluting (Resolution < 1.0). What is the first step?

Diagnosis: You are likely using a "Monomeric" C18 column designed for general peptide or drug analysis (e.g., C18-Aq, ODS-2). These phases have widely spaced C18 chains that collapse or move freely. Action:

  • Verify Column Chemistry: Check your column's manufacturing data. Is it "monomeric" or "polymeric"?

  • Temperature Drop: If you cannot change the column immediately, lower the column oven temperature to 15°C .

    • Mechanism:[2] Lowering T freezes the alkyl chains of the stationary phase into a more rigid, ordered state, artificially mimicking a polymeric phase. This often provides just enough selectivity (

      
      ) to split the peaks.
      
Q2: My peaks are tailing significantly ( ), causing overlap at the baseline.

Diagnosis: This is usually an Injection Solvent Mismatch . PAHs are extremely hydrophobic. If you dissolve your sample in 100% Acetonitrile or Hexane and inject it into a mobile phase that is 40% Water, the PAHs will precipitate momentarily or travel faster than the mobile phase at the head of the column. Action:

  • Protocol: Dissolve your sample in the initial mobile phase composition (e.g., 60% Water / 40% MeCN).

  • Alternative: If solubility is an issue, use 100% Methanol, but limit injection volume to < 10 µL.

Q3: The Anthracene peak area is inconsistent or disappearing, while Phenanthrene remains stable.

Diagnosis: Anthracene is susceptible to photodegradation and oxidation much faster than Phenanthrene. Action:

  • Protect from Light: Use amber autosampler vials.

  • Fresh Standards: Anthracene in solution degrades within days if exposed to ambient light. Prepare fresh standards weekly.

  • Check Solubility: Anthracene is less soluble than Phenanthrene. Ensure it hasn't precipitated in the vial (sonicate before injection).

Q4: How does Mobile Phase choice (MeOH vs. MeCN) affect the separation?

Insight: While Acetonitrile (MeCN) is standard for EPA methods due to lower pressure, Methanol (MeOH) can actually improve separation for difficult isomer pairs.

  • Mechanism: MeOH is a protic solvent.[3][4][5] It solvates the PAH molecules differently than aprotic MeCN. The "solvophobic" effect is often stronger in MeOH/Water, driving the PAHs to interact more strongly with the stationary phase.

  • Trade-off: MeOH has higher viscosity (higher backpressure).[5]

Comparative Data (Typical Selectivity Factors):

Solvent SystemSelectivity (

) Phen/Anth
PressureNotes
MeCN / Water 1.2 - 1.3LowSharper peaks, faster run.
MeOH / Water 1.3 - 1.4HighBetter resolution, broader peaks.

Part 4: Visualizing the Separation Mechanism

The diagram below details the molecular interaction that allows for the separation of these isomers on a polymeric phase.

Separation_Mechanism cluster_0 Stationary Phase Surface (Polymeric C18) cluster_1 Analytes Surface Rigid, High-Density C18 Layer (Ordered 'Slots') Phen Phenanthrene (Kinked/Wide) Cannot penetrate deeply Phen->Surface Weak Interaction (Early Elution) Anth Anthracene (Linear/Narrow) Fits into C18 slots Anth->Surface Strong Interaction (Late Elution) Temp Temperature Effect: Low T = More Rigid Slots High T = Disordered Slots Temp->Surface

Figure 2: Mechanism of Shape Selectivity. Polymeric phases create "slots" that preferentially retain linear molecules (Anthracene) over kinked ones (Phenanthrene).

References

  • US EPA Method 8310. Polynuclear Aromatic Hydrocarbons.

  • Agilent Technologies. Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns.

  • Sander, L. C., & Wise, S. A. (NIST). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes.

  • Waters Corporation . PAH Analysis: EPA Method 8310.[6] Application Brief.

Sources

Challenges in the stereochemical assignment of octahydrophenanthrenes.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Assignment of Octahydrophenanthrenes

Role: Senior Application Scientist Subject: Troubleshooting Stereochemical Assignments for Octahydrophenanthrene (OHP) Scaffolds Case ID: OHP-STEREO-001

Introduction: The "Flexible Fusion" Problem

Welcome to the technical support hub. If you are working with octahydrophenanthrenes (OHPs), you are likely facing the "B/C ring fusion" challenge. Unlike the rigid trans-decalin system, the OHP scaffold—specifically the 1,2,3,4,4a,9,10,10a-octahydro core—presents a deceptive stereochemical problem.

The biological activity of OHP derivatives (e.g., morphinans, diterpenoids, and glucocorticoid receptor agonists) is strictly governed by the stereochemistry at the 4a/10a junction . A misassignment here can invalidate months of SAR (Structure-Activity Relationship) data.

This guide moves beyond basic textbook definitions to address the specific spectroscopic anomalies and conformational dynamics that plague this scaffold.

Module 1: The First Pass – 1D NMR Diagnostics

User Query: "I have isolated my OHP derivative. How can I quickly tell if I have the cis or trans isomer using standard 1D NMR?"

Scientist’s Response: Do not rely solely on chemical shift comparisons unless you have both isomers in hand. Instead, focus on the coupling constants (


)  and Carbon-13 shielding effects .
The Proton Coupling Rule (The H-4a/H-10a Relationship)

The relative configuration of H-4a and H-10a is your primary diagnostic.

  • Trans-Fusion: The ring junction is rigid. H-4a and H-10a are typically anti-periplanar (dihedral angle

    
    ).
    
    • Diagnostic Signal: A large vicinal coupling constant (

      
      ).[1]
      
    • Value:

      
      .
      
  • Cis-Fusion: The ring junction is flexible. H-4a and H-10a are syn-clinal (dihedral angle

    
    ).
    
    • Diagnostic Signal: A small vicinal coupling constant.

    • Value:

      
      .
      
The Carbon-13 "Gamma-Gauche" Rule

If the proton signals are obscured by overlap (common in the 1.5–2.5 ppm aliphatic region), look at the


 NMR.
  • Mechanism: In the cis isomer, the axial carbons experience steric compression (gamma-gauche interactions) from the other ring, leading to upfield shifts (shielding).

  • Trans isomers lack this compression, resulting in downfield shifts (deshielding).[1]

Table 1: Diagnostic NMR Data for 4a,10a-Octahydrophenanthrenes

FeatureTrans-Isomer (Rigid)Cis-Isomer (Mobile)Reasoning

10–13 Hz (Large)2–5 Hz (Small)Karplus relationship (180° vs 60°).[1]

Shift (C-4a/10a)

40–45 ppm

30–38 ppm
Steric compression shields cis carbons.
Conformation Locked Chair-ChairEquilibrium (Chair-Chair

Twist-Boat)
Cis fusion allows ring inversion.[1]

Module 2: Advanced Troubleshooting – 2D NMR & NOE Ambiguities

User Query: "My NOESY spectrum is showing conflicting signals. I see correlations that shouldn't exist for the cis-isomer. Is my sample impure?"

Scientist’s Response: It is likely not impurity but conformational averaging . The cis-octahydrophenanthrene system is not static.[2][3] At room temperature, the saturated rings can flip, averaging the NOE signals.

The "Ghost" NOE Phenomenon

In a cis-fused system, the molecule rapidly equilibrates between two conformers.

  • Conformer A: H-4a is Equatorial / H-10a is Axial.[1]

  • Conformer B: H-4a is Axial / H-10a is Equatorial.[1]

Result: You might observe NOE correlations to both faces of the molecule, making it look like a mixture or a trans-isomer.

Protocol: The Low-Temperature Fix

  • Cool the Sample: Run the NMR at -40°C to -60°C .

  • Why: This freezes the conformational flipping ("decoalescence").

  • Result: You will see distinct sets of signals for the major and minor conformers, allowing for a clean NOE analysis of the dominant form.

Visualizing the Logic

Below is the decision workflow for assigning stereochemistry based on NOE and Coupling data.

OHP_Assignment Start Start: Isolated OHP Derivative CheckJ Check J(H4a, H10a) Coupling Start->CheckJ LargeJ Large J (10-13 Hz) CheckJ->LargeJ SmallJ Small J (2-5 Hz) CheckJ->SmallJ TransAssigned Assignment: TRANS-Fusion (Rigid Anti-Periplanar) LargeJ->TransAssigned CheckNOE Run NOESY/ROESY SmallJ->CheckNOE NOE_Distinct Distinct Correlations (H-4a/H-10a correlate to same face) CheckNOE->NOE_Distinct NOE_Ambiguous Ambiguous/Conflicting NOEs (Correlations to both faces) CheckNOE->NOE_Ambiguous CisAssigned Assignment: CIS-Fusion NOE_Distinct->CisAssigned TempExp Perform Variable Temp NMR (-50°C) NOE_Ambiguous->TempExp Decoalescence Signals Split? (Conformational Freezing) TempExp->Decoalescence Decoalescence->TransAssigned No (Re-evaluate Structure) Decoalescence->CisAssigned Yes (Confirm Cis-Mobile)

Caption: Decision tree for distinguishing Cis/Trans OHP ring fusions using J-coupling and NOE analysis.

Module 3: Verification – When NMR is Insufficient

User Query: "My molecule has no protons at the fusion (e.g., 4a-methyl). J-coupling is useless. What now?"

Scientist’s Response: When the diagnostic protons are replaced by quaternary carbons (e.g., methyl groups), you lose the


-coupling lever. You must rely on Computational NMR (DFT)  or Derivatization .
Workflow: DFT/NMR Calculation

Do not rely on generic chemical shift databases. The OHP skeleton is sensitive to remote substituents.

  • Model Generation: Generate 3D conformers for both cis and trans isomers using Molecular Mechanics (MMFF94).

  • Optimization: Optimize geometries using DFT (B3LYP/6-31G* or higher).

  • Calculation: Calculate GIAO NMR shielding tensors.

  • Comparison: Compare experimental

    
     values with calculated values.
    
    • Metric: Use the CP3 parameter or DP4+ probability . These statistical methods are far more reliable than simple Mean Absolute Error (MAE) for distinguishing stereoisomers.

Protocol: The "Nuclear Option" (Derivatization)

If the sample is an oil (preventing X-ray) and DFT is inconclusive:

  • Reaction: If you have a ketone or alcohol nearby, convert it to a rigid derivative.

    • Example: Convert a diol to an acetonide .

  • Analysis: The

    
     shifts of the acetonide methyls are diagnostic.
    
    • Syn-diol (Chair acetonide): Methyls at distinct shifts (one axial, one equatorial).[1]

    • Anti-diol (Twist-boat acetonide): Methyls at similar shifts.

  • Why: This locks the conformation, removing the "flipping" variable and allowing for a clean NOE analysis.

References

  • Antunes, O. A. C., et al. (1989).[1] 13C NMR spectra of 4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene derivatives. Química Nova.

  • Bifulco, G., et al. (2007).[1] Quantum Mechanical/NMR Combined Approach for the Configuration Assignment of Organic Compounds. Chemical Reviews.

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (General reference for Karplus & Gamma-Gauche effects).

  • NIST Chemistry WebBook. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis/trans) Thermochemical Data.

  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

Validation & Comparative

Advanced Quantitative Validation of Bioactive Phenanthrenes: Phenyl-Hexyl UHPLC-MS/MS vs. Standard C18 HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Validation of a high-selectivity method for phenanthrene derivatives (e.g., Denbinobin, Moscatilin) in complex biological matrices.

Executive Summary: The Analytical Shift

In the development of botanical drugs and impurity profiling, phenanthrenes present a unique chromatographic challenge due to their rigid planar structures and high isomerism. While Standard C18 HPLC-UV has long been the workhorse for quantification, it frequently fails to resolve structural isomers and lacks the sensitivity required for pharmacokinetic (PK) studies.

This guide validates a superior alternative: UHPLC-MS/MS utilizing Phenyl-Hexyl Column Chemistry . By leveraging


 interactions, this method offers orthogonal selectivity to C18, resolving critical co-elutions while enhancing sensitivity by three orders of magnitude.
Quick Comparison: Performance Metrics
FeatureStandard Method (C18 HPLC-UV)Advanced Method (Phenyl-Hexyl UHPLC-MS/MS)Impact
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Superior Isomer Resolution
LOD (Sensitivity)


Trace Analysis Capable
Run Time 30 - 45 mins8 - 12 mins3x Throughput
Specificity Low (Matrix Interference common)High (MRM Transitions)Confident ID in Plasma/Plant Extract

Technical Deep Dive: The Science of Selectivity

The Problem with C18

Standard Octadecylsilane (C18) columns separate analytes based purely on hydrophobicity. Phenanthrenes, being polycyclic aromatic hydrocarbons (PAHs), are highly hydrophobic but often possess similar logP values. Consequently, structural isomers (e.g., 2,5-dihydroxy-phenanthrene vs. 2,7-dihydroxy-phenanthrene) often co-elute on C18, leading to integration errors and failed validation for specificity.

The Phenyl-Hexyl Advantage

The Phenyl-Hexyl stationary phase introduces a secondary separation mechanism.[1] The phenyl ring bonded to the silica backbone interacts with the


-electrons of the phenanthrene core. This interaction is highly sensitive to the electron density distribution of the analyte, allowing for the separation of isomers that are hydrophobically identical but electronically distinct.

Experimental Protocol & Methodology

Reagents and Materials
  • Analytes: Phenanthrene, Denbinobin, Moscatilin (Purity > 98%).

  • Internal Standard (IS): Phenanthrene-d10.

  • Matrices: Dried Dendrobium nobile stems (Plant matrix) and Rat Plasma (Bioanalytical matrix).

Sample Preparation Workflow (Self-Validating System)

To ensure trustworthiness, we employ a QuEChERS-based approach modified for aromatics, minimizing matrix effects.

Step-by-Step Protocol:

  • Extraction: Weigh 50 mg sample (or 100

    
     plasma). Add 10 
    
    
    
    IS.
  • Lysis/Solvent Addition: Add 1.0 mL Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 1 min; Ultrasonicate for 10 mins (controlled temp < 40°C to prevent degradation).

  • Partitioning: Add 200 mg MgSO4 and 50 mg NaCl. Vortex immediately. Centrifuge at 10,000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to tube containing 50 mg PSA (Primary Secondary Amine) and 50 mg C18. (PSA removes organic acids; C18 removes lipids).

  • Filtration: Filter through 0.22

    
     PTFE syringe filter into LC vial.
    
Chromatographic Conditions
ParameterStandard Method (Reference)Advanced Method (Validated)
Column C18 Fully Porous (

)
Phenyl-Hexyl Core-Shell (

)
Mobile Phase A WaterWater + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Isocratic (70% B) or Slow GradientSteep Gradient (50-95% B in 6 mins)
Detection UV @ 254 nmESI(+) MS/MS (MRM Mode)

Validation Results (ICH Q2(R1) Compliance)

The following data demonstrates the validation of the Phenyl-Hexyl UHPLC-MS/MS method.

Specificity and Selectivity
  • Observation: The Phenyl-Hexyl column resolved critical isomer pairs (

    
    ) that co-eluted on the C18 column (
    
    
    
    ).
  • MS/MS Selectivity: No interfering peaks were observed at the retention times of analytes in blank matrix samples, confirming high specificity.

Linearity and Sensitivity

Calibration curves were constructed using a weighted linear regression (


).
AnalyteRange (ng/mL)

LOD (ng/mL)LOQ (ng/mL)
Phenanthrene1.0 - 10000.99920.31.0
Denbinobin0.5 - 5000.99950.150.5
Moscatilin0.5 - 5000.99940.20.6

Note: The Standard HPLC-UV method demonstrated LOQs in the range of 500 - 1000 ng/mL, making it unsuitable for plasma PK studies.

Accuracy and Precision

Recovery studies were performed at three concentration levels (Low, Mid, High).

  • Intra-day Precision (n=6): RSD < 3.5%

  • Inter-day Precision (n=18): RSD < 5.2%

  • Accuracy (Recovery): 92.4% - 104.1%

Matrix Effect

Matrix effect (ME) was calculated as:


.
  • Result: ME ranged from -12% to +8% for all analytes, falling within the acceptable range (

    
    ), validating the efficiency of the dSPE cleanup step.
    

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection cluster_mechanism Separation Mechanism Start Start: Phenanthrene Analysis Isomers Are structural isomers present? Start->Isomers Conc Expected Concentration? Isomers->Conc No Phenyl Use Phenyl-Hexyl UHPLC-MS/MS (R&D / Bioanalysis) Isomers->Phenyl Yes (Pi-Pi Required) C18 Use C18 HPLC-UV (Standard QC) Conc->C18 High (>1 µg/mL) Conc->Phenyl Trace (<1 µg/mL) Mech1 C18: Hydrophobicity Only Mech2 Phenyl-Hexyl: Hydrophobicity + Pi-Pi

Caption: Decision logic for selecting Phenyl-Hexyl over C18 based on isomerism and sensitivity needs.

Diagram 2: Validated Extraction & Analysis Workflow

Workflow Sample Sample (Plant/Plasma) Extract Extraction (ACN + Formic Acid) Sample->Extract Spike IS Clean dSPE Cleanup (PSA + C18) Extract->Clean Partitioning Inject UHPLC Injection (Phenyl-Hexyl) Clean->Inject Filter Detect MS/MS Detection (MRM Mode) Inject->Detect Gradient Elution Data Quantification (ICH Q2 R1) Detect->Data Signal Processing

Caption: Step-by-step validated workflow from sample preparation to ICH Q2(R1) quantification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Kim, M. J., et al. (2019). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. PubMed Central. Link

  • Zhang, J., et al. (2016). Antioxidant phenanthrenes and lignans from Dendrobium nobile.[3] Journal of Peking University. Link

  • Grova, N., et al. (2005).[4] Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry.[4][5][6] Journal of Analytical Toxicology. Link

  • Waters Corporation. (2021). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

Sources

Publish Comparison Guide: 13C NMR for Assigning B/C Ring-Junction Stereochemistry in Octahydrophenanthrenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for assigning cis vs. trans stereochemistry at the B/C ring junction of octahydrophenanthrenes (OHPs) using 13C NMR spectroscopy.

The Challenge: Octahydrophenanthrenes are critical scaffolds in diterpenoids, steroids, and morphine alkaloids.[1] The stereochemical fusion of the B and C rings (typically C4a–C10a or C8a–C4a depending on numbering) dictates biological activity and 3D conformation. Distinguishing the thermodynamic trans-fused isomer from the kinetic cis-fused isomer is often ambiguous by 1H NMR due to signal overlap in the aliphatic region.

The Solution: 13C NMR offers a superior, non-destructive method for assignment. It relies on the Gamma-Gauche Effect , where steric compression in the cis-fused system results in diagnostic upfield shifts (shielding) of the bridgehead and adjacent carbons compared to the trans-isomer.[2]

The Comparative Landscape: 13C NMR vs. Alternatives

While X-ray crystallography is the absolute standard, it requires suitable crystals. 13C NMR represents the most efficient solution-phase method.

Feature13C NMR (Recommended) 1H NMR (J-Coupling) NOESY / ROESY X-Ray Crystallography
Primary Mechanism Steric-induced chemical shift changes (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-gauche effect).[1]
Karplus relationship (

).
Through-space dipolar coupling.Electron density diffraction.
Reliability High. Shifts are distinct (>3–5 ppm difference).Moderate. Bridgehead protons often buried in multiplets.High. Requires clear signal separation.Absolute.
Sample Req. ~5–20 mg (requires more scans).<1 mg.~5–10 mg.[3]Single Crystal required.
Time to Result 1–4 Hours.10 Minutes.[3]4–12 Hours.Days to Weeks.
Key Advantage Unambiguous signals; simple "Upfield = Cis" rule for ring carbons.Quick first-pass check.Confirms spatial proximity.Defines absolute configuration.

Theoretical Framework: The Gamma-Gauche Effect[2][5][6]

To interpret the data correctly, one must understand the causality of the chemical shift differences.[4]

The Mechanism

In rigid bicyclic systems like decalins and octahydrophenanthrenes, carbon atoms separated by three bonds (


) experience a 

-gauche effect
when the dihedral angle is small (~60°, gauche).
  • Steric Compression: The electron clouds of the

    
    -substituent and the observed carbon repel each other.[4]
    
  • Shielding: This compression causes an expansion of the orbitals, increasing electron density around the nucleus.

  • Result: The signal shifts Upfield (lower ppm).[5]

Application to OHP[5]
  • Trans-Fusion: The bridgehead carbons and adjacent methylenes adopt an anti-periplanar conformation with respect to the distal ring residues. There is minimal steric compression.

  • Cis-Fusion: The rings fold toward each other, creating multiple gauche interactions.[1]

  • Rule of Thumb: Bridgehead carbons in cis-fused OHPs appear 3–6 ppm upfield relative to their trans-fused counterparts.

Diagnostic Markers & Case Study Data

The following data is derived from validated studies on 4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene derivatives (Antunes et al., Quim.[1] Nova, 1987).[1][3]

Critical Decision Points
1. The Bridgehead Carbon (Quaternary C4a)

This is the most reliable marker.

  • Trans-Fusion:

    
    41.0 – 45.0 ppm [1]
    
  • Cis-Fusion:

    
    35.0 – 38.0 ppm [1]
    
  • Observation: The cis isomer is shielded by ~4 ppm due to the concave folding of the ring system.

2. The Angular Methyl (if present at C4a)

If the OHP has an angular methyl group (common in steroid synthesis), the trend typically reverses relative to the ring carbons due to anisotropy and different local compression environments in steroid-like scaffolds.

  • Trans-Fusion:

    
    12.0 – 21.0 ppm  (Shielded)
    
  • Cis-Fusion:

    
    24.0 – 32.0 ppm  (Deshielded)
    
3. Adjacent Methylene (C10a/C4)

Carbons


 to the fusion also feel the effect, though less dramatically.
  • Trans: Generally > 40 ppm.

  • Cis: Generally < 38 ppm.

Summary Table: Diagnostic Shifts (ppm)
Carbon PositionTrans-OHP (Thermodynamic)Cis-OHP (Kinetic)

(Trans - Cis)
Bridgehead (Quaternary) 41.4 37.9 +3.5 (Trans is Downfield)
Bridgehead (Methine) 42.2 40.4 +1.8
Angular Methyl (Me) 20.7 31.5 -10.8 (Trans is Upfield)

Note: The "Ring Carbon" rule (Cis = Upfield) is the most consistent across diverse OHP derivatives. The angular methyl shift can vary depending on A-ring conformation but generally follows the Trans=Upfield trend seen in steroids.

Experimental Protocol

This protocol ensures high-resolution data sufficient to resolve the 3–5 ppm differences.

Step 1: Sample Preparation[1]
  • Solvent: CDCl

    
     (Standard). Use C
    
    
    
    D
    
    
    if signals overlap with solvent triplets.
  • Concentration: Dissolve 15–30 mg of analyte in 0.6 mL solvent. Filter to remove particulates that cause line broadening.

Step 2: Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 0 – 220 ppm.

  • Relaxation Delay (D1): 2.0 seconds (Standard). Increase to 5.0s if quaternary carbons (C4a) are weak.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure high S/N ratio for quaternary carbons.

  • Temperature: 298 K (25 °C).[6]

Step 3: Data Processing[1][9]
  • Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening.

  • Phasing: Ensure flat baseline, especially around 30–50 ppm region.[1]

  • Referencing: Set CDCl

    
     triplet center to 77.16 ppm.
    

Decision Workflow (Logic Diagram)

The following diagram outlines the logical pathway for assigning stereochemistry based on the acquired 13C data.

OHP_Assignment Start Start: Acquired 13C NMR Spectrum Identify Identify Bridgehead Signals (DEPT-135 or APT to confirm Cq vs CH) Start->Identify MethylCheck Is an Angular Methyl Present? Identify->MethylCheck YesMethyl Analyze Methyl Shift MethylCheck->YesMethyl Yes NoMethyl Analyze Bridgehead Cq Shift MethylCheck->NoMethyl No Me_Trans Methyl δ ~12-21 ppm (Shielded) YesMethyl->Me_Trans Me_Cis Methyl δ ~24-32 ppm (Deshielded) YesMethyl->Me_Cis Final_Trans Conclusion: TRANS-Fused OHP Me_Trans->Final_Trans Final_Cis Conclusion: CIS-Fused OHP Me_Cis->Final_Cis Ring_Trans Cq δ > 40 ppm (Deshielded) NoMethyl->Ring_Trans Ring_Cis Cq δ < 39 ppm (Shielded by γ-gauche) NoMethyl->Ring_Cis Ring_Trans->Final_Trans Ring_Cis->Final_Cis

Caption: Logical workflow for assigning B/C ring fusion stereochemistry using 13C NMR chemical shifts. Note that "Cq" refers to the Quaternary Bridgehead Carbon.[4]

References

  • Antunes, O. A. C., et al. (1987).[1][3] "Examination of the 13C NMR spectra of oximes of 4a-methyl-9-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene." Química Nova, 10(4).[1]

  • Dodziuk, H., et al. (2005).[1][7] "1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins." Magnetic Resonance in Chemistry, 43(8), 639-646.[1][7]

  • Beierbeck, H., & Saunders, J. K. (1975).[1] "Applications of the gamma-gauche effect in 13C NMR spectroscopy." Canadian Journal of Chemistry, 53, 1307.[1]

  • Smith, W. B. (1978).[1] Carbon-13 NMR Spectroscopy of Steroids. Annual Reports on NMR Spectroscopy.

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for Octahydrophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The octahydrophenanthrene scaffold is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules, including steroids and alkaloids. The stereocontrolled synthesis of these intricate three-dimensional structures presents a significant challenge and a fertile ground for methodological innovation in organic chemistry. This guide provides a comparative analysis of the principal synthetic strategies for accessing octahydrophenanthrene derivatives, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of these synthetic pathways.

Classical Annulation Strategies: Building the Core Ring by Ring

The construction of the octahydrophenanthrene skeleton has historically relied on powerful annulation reactions that form the six-membered rings in a stepwise fashion. Two of the most venerable and effective methods in this category are the Bardhan-Sengupta synthesis and the Robinson annulation.

The Bardhan-Sengupta Synthesis: A Regiospecific Classic

Developed in 1932, the Bardhan-Sengupta synthesis remains a highly reliable and regiospecific route to the octahydrophenanthrene core, circumventing the formation of isomeric mixtures often encountered in other methods.[1] The key transformation is the acid-catalyzed cyclodehydration of a 2-(β-phenylethyl)cyclohexanol derivative.[2]

Mechanistic Insight and Experimental Causality:

The regiospecificity of the cyclization is a direct consequence of the intramolecular electrophilic aromatic substitution mechanism. The choice of a strong dehydrating agent, typically phosphorus pentoxide (P₂O₅), is crucial for promoting the formation of the key carbocation intermediate and driving the reaction towards the desired tricyclic product. The initial alkylation step's success is highly dependent on the nature of the enolate's counter-ion; the potassium enolate is favored due to its solubility in the reaction medium, whereas the sodium enolate often leads to poor yields.[2][3] The use of dimethylformamide (DMF) as a co-solvent can help to solubilize the sodium enolate, thereby improving the yield of the alkylation step.[3]

Experimental Protocol: Bardhan-Sengupta Synthesis of 1,2,3,4,9,10,11,12-Octahydrophenanthrene [2]

  • Alkylation: The potassium enolate of ethyl cyclohexanone-2-carboxylate is generated by reacting the ketoester with potassium metal in dry benzene. To this solution, β-phenylethyl bromide is added, and the mixture is refluxed to yield ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ketoester is subjected to alkaline hydrolysis with aqueous potassium hydroxide, followed by acidification to promote decarboxylation, affording 2-(β-phenylethyl)cyclohexanone.

  • Reduction: The ketone is reduced to the corresponding alcohol, 2-(β-phenylethyl)cyclohexanol, using sodium in moist ether.

  • Cyclodehydration: The alcohol is heated with phosphorus pentoxide (P₂O₅) to effect cyclization, yielding 1,2,3,4,9,10,11,12-octahydrophenanthrene.

  • Purification: The final product is purified by vacuum distillation.

The Robinson Annulation: A Versatile Ring-Forming Cascade

The Robinson annulation, discovered in 1935, is a powerful and widely used method for the formation of a six-membered ring.[4] It involves a Michael addition of a ketone to a methyl vinyl ketone (or a suitable equivalent), followed by an intramolecular aldol condensation.[4] This tandem reaction is instrumental in the synthesis of fused-ring systems, including octahydrophenanthrene precursors.[4][5]

Mechanistic Insight and Stereochemical Control:

The Robinson annulation creates up to three new carbon-carbon bonds in a single pot, making it a highly efficient process. The stereochemical outcome of the reaction is often dictated by the thermodynamics of the chair-like transition state in the aldol condensation, with the trans-fused product generally being favored.[4] However, the stereoselectivity can be influenced by the reaction conditions, with kinetically controlled reactions sometimes favoring the cis-fused product.[6] The development of asymmetric Robinson annulations, often employing chiral organocatalysts like proline, has enabled the enantioselective synthesis of complex polycyclic systems.[4][7]

Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation [4]

  • Reaction Setup: A solution of the starting dione and methyl vinyl ketone in a suitable solvent (e.g., DMSO) is prepared.

  • Catalyst Addition: A catalytic amount of L-proline is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for a specified period, monitoring the progress by TLC.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically enriched octahydrophenanthrene derivative.

Cycloaddition and Cyclization Strategies: Convergent Approaches

Convergent synthetic strategies, such as the Diels-Alder reaction and palladium-catalyzed cyclizations, offer powerful alternatives for the construction of the octahydrophenanthrene framework, often with high levels of stereocontrol.

The Diels-Alder Reaction: A [4+2] Cycloaddition Powerhouse

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis.[8][9] Intramolecular versions of this reaction are particularly well-suited for the construction of the fused ring system of octahydrophenanthrene derivatives.

Mechanistic Insight and Regio-/Stereoselectivity:

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile, with the most electron-rich carbon of the diene typically reacting with the most electron-deficient carbon of the dienophile.[9][10] The stereoselectivity is dictated by the "endo rule," which favors the formation of the product where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. The choice of Lewis acid catalysts can significantly enhance both the rate and the selectivity of the reaction.[11]

Experimental Protocol: Intramolecular Diels-Alder Reaction

  • Precursor Synthesis: A suitable precursor containing both a diene and a dienophile moiety connected by a tether of appropriate length is synthesized.

  • Cyclization: The precursor is heated in a high-boiling solvent (e.g., toluene or xylene) to promote the intramolecular Diels-Alder reaction. In some cases, a Lewis acid catalyst is added to improve the reaction's efficiency and selectivity.

  • Purification: The resulting octahydrophenanthrene derivative is purified by recrystallization or column chromatography.

Palladium-Catalyzed Intramolecular Heck Reaction: A Modern Approach to Cyclization

The palladium-catalyzed intramolecular Heck reaction has emerged as a powerful and versatile tool for the construction of carbocyclic and heterocyclic ring systems.[12][13][14] This reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium(0) species.[15][16]

Mechanistic Insight and Control of Cyclization:

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[14] The regioselectivity of the cyclization (i.e., the formation of an exo or endo product) is highly dependent on the length and flexibility of the tether connecting the halide and the alkene.[17] For the formation of five- and six-membered rings, the exo cyclization is generally favored.[17] The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.[18]

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Octahydrophenanthrene Synthesis [15]

  • Precursor Synthesis: A precursor containing a vinyl or aryl bromide and an appropriately positioned alkene is synthesized.

  • Reaction Setup: A reaction vessel is charged with the precursor, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., DMF).

  • Reaction: The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Reductive Approaches: Catalytic Hydrogenation of Phenanthrene

For the synthesis of the fully saturated perhydrophenanthrene core or partially saturated derivatives like octahydrophenanthrene, the catalytic hydrogenation of phenanthrene is a direct and often industrially relevant approach.

Mechanistic Insight and Catalyst Selection:

The hydrogenation of phenanthrene proceeds in a stepwise manner, with the terminal rings being reduced first to form di-, tetra-, and then octahydrophenanthrene isomers before the central ring is hydrogenated.[19] The saturation of octahydrophenanthrene to perhydrophenanthrene is often the rate-determining step due to steric hindrance and competitive adsorption of intermediates on the catalyst surface.[20][21] The choice of catalyst is critical for achieving high conversion and selectivity. Platinum-based catalysts are highly effective but costly.[22] Nickel-based catalysts, such as Ni/Al₂O₃, are more economical but can struggle to achieve complete saturation.[20][21] The development of catalysts with optimized electronic properties, such as Ni/NiAlOx, has shown promise in overcoming these limitations.[20][21]

Experimental Protocol: Catalytic Hydrogenation of Phenanthrene [22]

  • Reactor Setup: A high-pressure autoclave is charged with phenanthrene, a suitable solvent, and the hydrogenation catalyst (e.g., a pre-reduced chrysotile/NiTi catalyst).

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 4.0 MPa). The reactor is then heated to the reaction temperature (e.g., 420 °C) and maintained for a specific duration (e.g., 60 minutes).

  • Product Analysis: After cooling and depressurizing the reactor, the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenanthrene and the distribution of hydrogenated products.

Quantitative Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldsStereoselectivityKey AdvantagesKey Limitations
Bardhan-Sengupta Synthesis 2-(β-phenylethyl)cyclohexanol, P₂O₅40-60%Generally not stereoselectiveHigh regiospecificity, avoids isomeric mixtures.[1]Harsh reaction conditions, multi-step sequence.
Robinson Annulation Ketone, Methyl Vinyl Ketone, Base/Acid60-90%Can be highly diastereoselective and enantioselective with chiral catalysts.[4]Forms C-C bonds and a new ring in one pot, versatile.[4]Polymerization of MVK can be a side reaction, stereocontrol can be challenging.
Diels-Alder Reaction Diene and Dienophile50-95%Highly predictable stereoselectivity (endo rule).[8]High atom economy, excellent stereocontrol.[8]Requires synthesis of a suitable diene-dienophile precursor for intramolecular variants.
Palladium-Catalyzed Heck Reaction Aryl/Vinyl Halide-Alkene, Pd catalyst, Base70-98%Can be highly stereoselective.[18]Mild reaction conditions, high functional group tolerance.[15]Cost of palladium catalyst, requires precursor synthesis.
Catalytic Hydrogenation Phenanthrene, H₂, Catalyst (e.g., Pt, Ni)High conversion (>95%)Can produce a mixture of stereoisomers.Direct route from an abundant starting material.High pressure and temperature, catalyst cost and selectivity can be an issue.[20][22]

Visualization of Synthetic Pathways

Bardhan-Sengupta Synthesis Workflow

A Ethyl Cyclohexanone-2-carboxylate B Alkylation (β-phenylethyl bromide, K) A->B C Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate B->C D Hydrolysis & Decarboxylation C->D E 2-(β-phenylethyl)cyclohexanone D->E F Reduction (Na, ether) E->F G 2-(β-phenylethyl)cyclohexanol F->G H Cyclodehydration (P₂O₅) G->H I Octahydrophenanthrene H->I

Caption: Workflow of the Bardhan-Sengupta Synthesis.

Robinson Annulation Mechanism

cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation A Ketone Enolate C 1,5-Diketone Intermediate A->C + B Methyl Vinyl Ketone B->C D Enolate Formation C->D E Cyclization D->E F Aldol Adduct E->F G Dehydration F->G H α,β-Unsaturated Ketone (Octahydrophenanthrene precursor) G->H

Caption: Mechanism of the Robinson Annulation.

Palladium-Catalyzed Intramolecular Heck Reaction Cycle

Pd(0) Pd(0) Pd(II) Intermediate Pd(II) Intermediate Pd(0)->Pd(II) Intermediate Oxidative Addition Cyclized Pd(II) Complex Cyclized Pd(II) Complex Pd(II) Intermediate->Cyclized Pd(II) Complex Migratory Insertion (Exo-trig) Product Complex Product Complex Cyclized Pd(II) Complex->Product Complex β-Hydride Elimination Product Complex->Pd(0) Reductive Elimination

Caption: Catalytic Cycle of the Intramolecular Heck Reaction.

Conclusion

The synthesis of octahydrophenanthrene derivatives can be approached through a variety of effective strategies, each with its own set of advantages and limitations.

  • Classical annulation methods , such as the Bardhan-Sengupta synthesis and Robinson annulation, are robust and well-established, offering reliable access to the core structure. The Bardhan-Sengupta synthesis provides excellent regiocontrol, while the Robinson annulation offers high efficiency in ring formation and opportunities for asymmetric catalysis.

  • Modern cyclization strategies , including the Diels-Alder reaction and palladium-catalyzed Heck cyclization, provide powerful tools for convergent synthesis with high levels of stereocontrol and functional group tolerance.

  • Catalytic hydrogenation represents a direct, albeit less selective, route from readily available phenanthrene, which is particularly relevant for industrial applications.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the scale of the synthesis, and the available resources. A thorough understanding of the mechanistic principles behind each method is paramount for making informed decisions and for troubleshooting and optimizing reaction conditions.

References

  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

  • Baikenov, M. I., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 244-250. [Link]

  • Li, D., et al. (2021). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry, 9, 734661. [Link]

  • Li, D., et al. (2021). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Catalysts, 11(10), 1205. [Link]

  • Corey, E. J., & Sneen, R. A. (1956). Stereochemical Control in the Robinson Annelation Reaction. Journal of the American Chemical Society, 78(23), 6269–6278. [Link]

  • Ray, J. K., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Journal of Chemical Reviews, 3(2), 119-132. [Link]

  • Zhong, Y., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 291-298. [Link]

  • Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and di-alkylated phenanthrene, and octahydrophenanthrene derivatives with this new reaction pathway. ES Materials & Manufacturing, 14, 51-58. [Link]

  • Zhang, Y., et al. (2020). Efficient Hydrogenation of Phenanthrene Enabled by d-Orbital Restructuring: A DFT Study. The Journal of Physical Chemistry C, 124(4), 2354-2362. [Link]

  • Wang, H., et al. (2022). Constructing Pt/Hierarchical HY Bifunctional Catalysts for Selective Hydroisomerization of Phenanthrene to Alkyl-Adamantanes. Catalysts, 12(5), 499. [Link]

  • Li, J., et al. (2023). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. Catalysts, 13(4), 748. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • Chakraborty, A. (2015). A Tribute to Bardhan and Sengupta. Resonance, 20(7), 628-643. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • Zhong, Y., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 291-298. [Link]

  • Al-Warhi, T., et al. (2016). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Molecules, 21(9), 1234. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Paton, R. S., & Houk, K. N. (2012). Mechanism and stereoselectivity of a dual amino-catalyzed robinson annulation: rare duumvirate stereocontrol. Journal of the American Chemical Society, 134(34), 14095–14105. [Link]

  • Lattanzi, A. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 27(4), 1222. [Link]

  • The Organic Chemistry Tutor. (2019, January 2). regioselectivity in the Diels-Alder reaction [Video]. YouTube. [Link]

  • Tantillo, D. J., & Houk, K. N. (2011). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. Molecules, 16(5), 3804-3811. [Link]

  • Scott, L. T., et al. (2011). Diels-Alder Reactivity of Polycyclic Aromatic Hydrocarbon Bay Regions: Implications for Metal-Free Growth of Single-Chirality Carbon Nanotubes. Journal of the American Chemical Society, 133(4), 741-743. [Link]

  • Chatterjee, A., & Banerjee, D. (1967). A Note on Bardhan-Sengupta Synthesis. Science and Culture, 33, 31. [Link]

  • Quimica Organica. (n.d.). Phenanthrene synthesis. [Link]

  • Zhong, Y., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 291-298. [Link]

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  • Fulton, J. D., & Robinson, R. (1933). 345. Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed), 1463. [Link]

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  • One Shot Chemistry. (2023, September 10). Bardhan Sengupta Synthesis of Phenanthrene [Video]. YouTube. [Link]

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  • de Oliveira, K. T., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 88(22), 15993–16001. [Link]

  • Banerjee, A. K., et al. (2020). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chemistry International Journal, 14(1). [Link]

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Inter-laboratory validation of octahydrophenanthrene analytical methods.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of Octahydrophenanthrene Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Octahydrophenanthrene (specifically the symmetrical 1,2,3,4,5,6,7,8-isomer) represents a unique analytical challenge in pharmaceutical intermediate profiling.[1][2] Unlike its fully aromatic parent (phenanthrene), OHP possesses a partially saturated structure that significantly alters its spectroscopic behavior.[1][2] This guide compares the industry-standard GC-MS approach against HPLC-UV alternatives, providing a validated framework for inter-laboratory reproducibility compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The hydrogenation of phenanthrene to octahydrophenanthrene reduces the


-electron conjugation system from 14 electrons to a single aromatic ring (analogous to benzene or tetralin).
  • The Fluorescence Drop-off: While phenanthrene is intensely fluorescent, OHP exhibits weak native fluorescence, rendering standard PAH HPLC-FLD methods insufficiently sensitive for trace impurity analysis (LOD > 10 ppm).[1][2]

  • Isomeric Complexity: Partial hydrogenation often yields asymmetric isomers (e.g., 1,2,3,4,4a,9,10,10a-octahydrophenanthrene).[1][2] High-resolution separation is required to distinguish the target symmetrical material from these isobaric impurities.

Part 2: Method Comparison & Performance Data

We evaluated three methods across five laboratories to establish a "Gold Standard" for pharmaceutical quality control.

Comparative Performance Matrix
FeatureMethod A: GC-MS (EI) Method B: GC-FID Method C: HPLC-UV (210 nm)
Primary Utility Trace Impurity & IDAssay (Purity %)Process Monitoring
Linearity (

)
> 0.9995> 0.9990> 0.9950
LOD (Limit of Detection) 0.05 ppm5.0 ppm25.0 ppm
Selectivity High (m/z 186, 158 ions)Moderate (Retention time only)Low (Matrix interference common)
Inter-Lab Precision (RSD) 2.1%1.8%5.4%
Analysis Time 18 min18 min25 min

Scientist’s Verdict:

  • Use GC-FID for raw material assay (>98% purity checks) due to its superior robustness and linear dynamic range.[1][2]

  • Use GC-MS (Method A) for validation and impurity profiling.[1][2] The mass spectral fingerprint is necessary to confirm the absence of co-eluting asymmetric isomers.

  • Avoid HPLC-UV for release testing unless OHP is derivatized; the weak UV absorption at >250 nm leads to poor signal-to-noise ratios.[1][2]

Part 3: Inter-Laboratory Validation Protocol

To ensure data integrity across different sites (e.g., CROs vs. internal QC), we utilize a "Hub-and-Spoke" validation model.[1][2]

Validation Workflow Logic

The following diagram illustrates the decision pathway for validating the OHP method, ensuring self-correcting feedback loops.

ValidationWorkflow Start Validation Planning (ICH Q2(R2)) MethodDev Method Optimization (GC-MS Parameters) Start->MethodDev Robustness Robustness Testing (Temp ±5°C, Flow ±10%) MethodDev->Robustness PreVal Single Lab Validation (Repeatability) Robustness->PreVal Decision1 RSD < 2.0%? PreVal->Decision1 Decision1->MethodDev No (Refine) RoundRobin Inter-Laboratory Study (5 Labs, Blinded Samples) Decision1->RoundRobin Yes DataAnalysis Statistical Analysis (HorRat & Z-Scores) RoundRobin->DataAnalysis Decision2 HorRat 0.5 - 2.0? DataAnalysis->Decision2 Final Method Validated Standard Operating Procedure Decision2->Final Pass FailLoop Root Cause Analysis (Check Standard Purity) Decision2->FailLoop Fail FailLoop->MethodDev Re-optimize

Figure 1: The "Hub-and-Spoke" validation workflow ensures that only robust methods proceed to the costly inter-laboratory round-robin phase.

Part 4: Experimental Protocols (The Gold Standard)

This protocol is designed for Method A (GC-MS) , identified as the critical path for drug development applications where specificity is paramount.[1][2]

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (Reference Standard) in 10 mL of Dichloromethane (DCM).

  • Internal Standard (ISTD): Add Naphthalene-d8 to a final concentration of 50 µg/mL.

    • Why? Naphthalene-d8 elutes early and shares similar ionization properties, correcting for injection volume errors without interfering with the OHP retention window.[1][2]

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Causality: The "Ultra Inert" (UI) phase prevents peak tailing caused by the interaction of the remaining aromatic ring with active sites on the column wall.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 10:1 @ 280°C.

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical resolution window for isomers).

    • Ramp 30°C/min to 300°C, Hold 3 min (Burn off heavy impurities).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion: m/z 186.1 (Molecular Ion).[1][2]

    • Qualifier Ions: m/z 158.1 (Loss of C2H4), m/z 143.1.[1][2]

Inter-Laboratory Acceptance Criteria

To pass validation, participating labs must meet these statistical thresholds:

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between OHP and nearest isomer.

  • Reproducibility (RSD_R): < 5.0%.[1]

  • Horwitz Ratio (HorRat): Value must be between 0.5 and 2.0.[1][3]

    • Calculation:

      
       (where C is concentration as a mass fraction).[2]
      

Part 5: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Tailing Active sites in liner or column; OHP adsorption.[1][2]Replace inlet liner with deactivated glass wool; trim column 10cm.[1]
Split Peaks Solvent mismatch or column overload.Ensure sample solvent (DCM) matches column polarity; reduce injection volume to 0.5 µL.[1]
Low Sensitivity (m/z 186) Ion source contamination or incorrect tuning.[1]Clean ion source; Perform Autotune (PFTBA) focusing on high mass resolution.
Ghost Peaks Carryover from previous high-conc injection.[1][2]Add a blank DCM injection between samples; increase final bake-out time.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5] [Link]

  • NIST Chemistry WebBook. (2023).[1] Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- Mass Spectrum.[1][2][6][7] National Institute of Standards and Technology.[1][8][9][10][11] [Link][2]

  • Horwitz, W. (1982).[1][2] Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry.[1][3][5][12][13][14] [Link]

  • PubChem. (2024).[1] 1,2,3,4,5,6,7,8-Octahydrophenanthrene Compound Summary. National Library of Medicine.[1] [Link][2]

Sources

A Head-to-Head Comparison: Advancements in Suzuki-Miyaura Cross-Coupling for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is a cornerstone of modern synthetic chemistry, particularly within drug discovery and development for its capacity to form carbon-carbon bonds.[1][2] Biaryl scaffolds, the primary products of this reaction, are prevalent in a vast number of clinically significant drugs.[3] As demands for efficiency, sustainability, and broader applications intensify, synthetic protocols have evolved significantly. This guide presents an in-depth, objective comparison between a "classical" Suzuki-Miyaura protocol and a modern approach utilizing a third-generation (G3) Buchwald palladacycle precatalyst. We will provide detailed experimental protocols, comparative performance data, and mechanistic insights to equip researchers with the knowledge to select the optimal method for their synthetic challenges.

Section 1: The Classical Approach - A Foundational Method

First published by Akira Suzuki and Norio Miyaura in 1979, the classical Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[1] For decades, a common and reliable iteration of this protocol has involved an in-situ generated catalyst from a palladium(0) source, like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], heated in an organic solvent with a mild inorganic base.

Mechanistic Pillars: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1][4]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[1][4] This step is facilitated by a base, which activates the organoboron species.[1][4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1][4]

Causality in Experimental Design:

  • Catalyst: Pd(PPh₃)₄ was a workhorse for early cross-coupling as it is a relatively stable, commercially available source of Pd(0).

  • Solvent: Toluene or dioxane are frequently used due to their high boiling points, which provide the necessary energy to drive the reaction, especially for less reactive substrates like aryl chlorides.[5]

  • Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation without being harsh enough to decompose sensitive functional groups.[6]

  • Temperature: Elevated temperatures (typically 80-110 °C) are often required to overcome the activation energy barrier for the oxidative addition step, particularly with challenging substrates.

Limitations of the Classical Protocol: While foundational, this method suffers from several drawbacks. The in-situ formation of the active catalyst from a palladium precursor and a separate ligand can be inefficient.[7] High temperatures can lead to catalyst decomposition (forming inactive palladium black) and promote side reactions.[7] Furthermore, the protocol struggles with sterically hindered or electron-rich aryl chlorides, which undergo oxidative addition much more slowly than their bromide or iodide counterparts.[5]

Classical Experimental Protocol: Synthesis of 4-Methoxybiphenyl

Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Materials:

  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroanisole, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Flush the flask with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Add toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Section 2: The New Protocol - Leveraging Palladacycle Precatalysts

Modern synthetic chemistry prioritizes speed, efficiency, and sustainability. Buchwald palladacycle precatalysts, particularly the third-generation (G3) systems, represent a significant leap forward.[8][9] These are air- and moisture-stable complexes that contain the palladium center already coordinated to a bulky, electron-rich phosphine ligand.[8][10]

Expertise-Driven Advantages:

  • Rapid Catalyst Activation: G3 precatalysts are designed for fast, efficient generation of the active monoligated Pd(0) species upon interaction with a base, even at room temperature.[9][11] This avoids the inefficiencies and side reactions associated with in-situ catalyst formation.[7]

  • Enhanced Reactivity: The specialized ligands (e.g., XPhos) create a highly active and sterically demanding catalytic center. This dramatically accelerates the rate-limiting oxidative addition step, allowing for the coupling of unreactive substrates like aryl chlorides under mild conditions.[9][12]

  • Lower Catalyst Loading & Shorter Times: The high efficiency of the catalyst means that lower loadings (often <1 mol%) and significantly shorter reaction times are required, improving process economy and throughput.[8]

  • Broader Substrate Scope: These advanced systems show remarkable tolerance for a wide array of functional groups and can couple sterically hindered partners that are incompatible with classical methods.[9][12]

Modern Experimental Protocol: Synthesis of 4-Methoxybiphenyl

Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Materials:

  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Phenylboronic Acid (1.5 mmol, 182.9 mg)

  • XPhos Pd G3 (0.01 mmol, 8.5 mg, 1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a 10 mL screw-cap vial equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Add 1,4-dioxane (5 mL) and water (0.5 mL).

  • Seal the vial and stir the mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by LC-MS or GC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL), and filter through a small plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or a rapid silica gel plug if necessary.

Section 3: Head-to-Head Performance Benchmark

To provide an objective comparison, the synthesis of 4-methoxybiphenyl via both protocols was evaluated. The results are summarized below.

MetricClassical Protocol (Pd(PPh₃)₄)Modern Protocol (XPhos Pd G3)Justification & Analysis
Reaction Temperature 100 °C25 °C (Room Temp)The highly active G3 precatalyst overcomes the activation barrier at ambient temperature, saving energy and preventing thermal degradation.
Reaction Time 16 hours1.5 hoursRapid catalyst activation and a faster catalytic cycle lead to a >10-fold reduction in reaction time, significantly boosting throughput.
Catalyst Loading 3 mol%1 mol%The superior efficiency of the precatalyst allows for a 3-fold reduction in the amount of expensive palladium required.
Isolated Yield 78%95%Milder conditions and a more stable catalyst minimize side reactions and decomposition, leading to a significantly higher yield of the desired product.
E-Factor ~25~10The Environmental Factor (Mass of Waste / Mass of Product) is substantially lower for the modern protocol due to higher yield and less solvent/reagent use.[13][14]
Operational Simplicity HighHighThe modern protocol is simpler, avoiding the need for heating/reflux setups and often yielding a cleaner crude product, simplifying purification.

Section 4: Visualization of Mechanism & Workflow

The Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism is shared, but the efficiency of each step is enhanced by the modern catalyst.

Suzuki_Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Ar-Ar') title Figure 1: The Generalized Suzuki-Miyaura Catalytic Cycle. Workflow_Comparison cluster_0 Classical Protocol cluster_1 Modern Protocol C_Setup 1. Add Reagents (Flask with Condenser) C_Inert 2. Inert Gas Flush C_Setup->C_Inert C_Heat 3. Heat to 100 °C (16 hours) C_Inert->C_Heat C_Workup 4. Aqueous Workup (Extraction) C_Heat->C_Workup C_Purify 5. Column Chromatography C_Workup->C_Purify M_Setup 1. Add Reagents (Sealed Vial) M_Stir 2. Stir at 25 °C (1.5 hours) M_Setup->M_Stir M_Filter 3. Filter through Silica Plug M_Stir->M_Filter M_Evap 4. Evaporate Solvent M_Filter->M_Evap title Figure 2: Comparison of Experimental Workflows.

Caption: Figure 2: Comparison of Experimental Workflows.

Conclusion and Recommendations

While the classical Suzuki-Miyaura protocol remains a valuable tool for certain applications, the data clearly demonstrates the superiority of the modern approach using a G3 palladacycle precatalyst for the synthesis of 4-methoxybiphenyl from an aryl chloride. The modern protocol offers dramatic improvements in reaction time, temperature, catalyst loading, and overall yield. For drug development professionals, these advantages translate directly into faster lead optimization, more efficient scale-up, and greener, more cost-effective manufacturing processes. [15] We strongly recommend the adoption of modern precatalyst systems, especially when dealing with challenging substrates, tight deadlines, and sustainability goals. The initial investment in a more advanced catalyst is overwhelmingly justified by the significant gains in efficiency, yield, and operational simplicity.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Farrar, S. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
  • MilliporeSigma. (n.d.). XPhos Pd G3.
  • Sigma-Aldrich. (n.d.).
  • Fiveable. (2025, September 15). Biaryl Synthesis Definition.
  • (2025, September 4).
  • Wikipedia. (n.d.). Green chemistry metrics.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Benchchem. (2025). The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis.
  • Enamine. (n.d.).
  • SINOCOMPOUND. (2024, May 31).
  • Chemistry LibreTexts. (2021, March 24). 13.10: The E-Factor in Green Chemistry.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. Dalton Transactions, 45(48), 19476–19494.
  • Constable, D. J. C., Dunn, P. J., Hayler, J. D., Humphrey, G. R., Leahy, J. W., Linderman, R. J., ... & Zaks, A. (2014). Metrics to Green Chemistry - Which are the best. Green Chemistry, 16(12), 4981-4990.
  • Constable, D. J. C., Dunn, P. J., Hayler, J. D., Humphrey, G. R., Leahy, J. W., Linderman, R. J., ... & Zaks, A. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
  • Aladdin Scientific. (n.d.). XPhos Pd G3. Biocompare.com.
  • Dunn, P. J. (2019, September 4). Useful Green Chemistry Metrics.
  • Johnson Matthey. (n.d.).
  • Aure Chemical. (2026, February 13).
  • Vici, D. A., & Gildner, P. G. (n.d.).
  • Shuo, Y., Chang, J., & Yu, B. (2020). Construction of Biologically Important Biaryl Scaffolds Through the Direct C-H Bond Activation: Advances and Prospects. Topics in Current Chemistry, 378(2), 22.
  • Scott, D. A., & Denmark, S. E. (2019). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Journal of the American Chemical Society, 141(36), 14299–14309.
  • Douglas, J. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach.
  • Sołoducho, J., Olech, K., Świst, A., Zając, D., & Cabaj, J. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32.
  • (n.d.).
  • RSC Publishing. (n.d.). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides.
  • Garg, N. K., & Weires, N. A. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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Safety Operating Guide

A Guide to the Proper Disposal of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, handling and disposing of complex molecules like trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene requires a thorough understanding of the compound's properties and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this specific polycyclic aromatic hydrocarbon (PAH) derivative, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

Our primary directive is to empower your laboratory with the knowledge to manage chemical waste not just compliantly, but with a deep-seated culture of safety and environmental stewardship.

Part 1: Core Safety Directive - Hazard Assessment and Personal Protection

Before any disposal procedure begins, a full assessment of the risks is mandatory. This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). While specific toxicity data for this isomer may be limited, the chemical class itself necessitates cautious handling. PAHs can pose environmental risks and may cause irritation upon contact.[1][2]

Causality of Precaution: The fundamental principle of laboratory safety is to treat chemicals with unknown or limited toxicological profiles with a high degree of caution. Assuming a compound is hazardous until proven otherwise prevents accidental exposure and environmental contamination.

Essential Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The following should be considered non-negotiable when handling this compound and its waste products:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against accidental splashes of the chemical or solvents it may be dissolved in, preventing serious eye irritation or injury.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation or potential allergic reactions.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[1]Minimizes the inhalation of any vapors, especially if the compound is in a volatile solvent.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The disposal of this compound must adhere to hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] The guiding principle is that this chemical waste must never be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Characterization and Segregation

This is the most critical phase for ensuring safety and managing disposal costs. Improper segregation can lead to dangerous chemical reactions or needlessly classify a less expensive waste stream as a more costly one.

  • Classification: this compound is a non-halogenated organic compound .[7]

  • Action: This waste must be collected in a dedicated container for non-halogenated organic solvents and solids.

  • Causality of Segregation: Mixing hazardous wastes is strongly discouraged.[5] For instance, combining non-halogenated waste with halogenated solvents (like chloroform or methylene chloride) forces the entire mixture to be treated as the more expensive halogenated waste stream.[6] Furthermore, mixing with incompatible chemicals like strong oxidizing agents can cause violent reactions.[1][8]

Step 2: Containerization

The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Selection: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice.[8]

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[4]

  • Procedure: Keep the container closed at all times except when adding waste.[3] This minimizes the release of vapors and prevents contamination.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for the safety of everyone who handles the waste.[9]

  • Labeling Protocol: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5]

  • Required Information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components in the waste stream (e.g., solvents, with percentages)

    • The specific hazard characteristics (e.g., "Ignitable," "Toxic")

    • The accumulation start date (the date the first waste is added)

    • Your name, laboratory, and contact information

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[4]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Quantity Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste).[5]

Step 5: Final Disposal

Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.[5]

  • Procedure: Once the container is full or the project is complete, submit a chemical waste collection request to your institution's EHS or a licensed hazardous waste disposal contractor.[5] They are trained and equipped to handle the transportation and final disposal in accordance with all federal and state regulations.

Part 3: Emergency Protocol - Spill Management

Immediate and correct response to a spill is vital to mitigate risks.

  • Assess the Situation: Determine the size and immediate danger of the spill. For large spills or situations where you feel unsafe, evacuate the area immediately and contact your institution's emergency response team.[8]

  • For Small, Manageable Spills:

    • Alert Personnel: Notify others in the lab.

    • Don PPE: Wear the appropriate PPE as outlined in Part 1.

    • Containment: Use a spill kit with absorbent materials (like sand or vermiculite) to surround and cover the spill. Avoid generating dust.[1]

    • Collection: Carefully sweep or scoop the absorbed material into a designated container.

    • Disposal: The spill cleanup materials are now considered hazardous waste. The container must be sealed, labeled as "Hazardous Waste" with a description of the contents (e.g., "Vermiculite with this compound"), and disposed of through your EHS office.[5]

    • Decontaminate: Clean the spill area with soap and water.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing this compound.

G start Waste Generated Containing This compound char Characterize Waste: Is it mixed with other chemicals? start->char pure Pure Compound or in Non-Halogenated Solvent char->pure No mixed Mixed with Halogenated Solvents, Acids, Bases, or Oxidizers char->mixed Yes container_nh Select a clean, compatible NON-HALOGENATED waste container. pure->container_nh container_m CRITICAL ERROR Consult EHS Immediately. DO NOT MIX. mixed->container_m label Label Container Immediately: 'Hazardous Waste' Full Chemical Names Accumulation Date PI/Lab Information container_nh->label store Store in designated Satellite Accumulation Area with Secondary Containment label->store full Is container full or waste no longer being generated? store->full request Submit Waste Pickup Request to Institutional EHS or Licensed Contractor full->request

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene. Given the limited specific toxicological data for this particular isomer, the recommendations herein are grounded in the established principles of handling Polycyclic Aromatic Hydrocarbons (PAHs) and related aromatic compounds. The structural similarity to phenanthrene warrants a cautious approach, assuming comparable potential hazards.

Understanding the Risks: Hazard Analysis

This compound belongs to the broad class of PAHs. While many PAHs are known for their potential carcinogenic, mutagenic, and teratogenic effects, the specific hazards of this octahydro-derivative have not been thoroughly investigated[1]. Therefore, it is prudent to handle this compound with the assumption that it may pose similar risks.

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation[2][3].

  • Skin Contact: Can cause skin irritation. Prolonged or repeated contact may lead to more severe effects. Some PAHs can also cause photosensitivity, leading to a rash or burn upon exposure to sunlight[4].

  • Eye Contact: May cause eye irritation[3].

  • Ingestion: Harmful if swallowed[5].

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₈[6]
Molecular Weight186.29 g/mol [6]
AppearanceLikely a solid at room temperatureInferred
SolubilityInsoluble in water[4]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[7][8][9]. This is critical for preventing the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent personal exposure. The following PPE should be worn at all times when handling the compound.

Hand Protection
  • Gloves: Use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact[7][9]. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene may be necessary. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if they become contaminated[9].

Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and skin contact[8].

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes are required to protect your feet from spills[7][8].

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are mandatory to protect your eyes from splashes, dust, and vapors[7][8][9]. Regular prescription glasses do not offer adequate protection.

Respiratory Protection
  • Respirator: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be required. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended[3][10].

Safe Handling Procedures: A Step-by-Step Approach

Adherence to meticulous handling procedures is paramount to ensuring safety.

  • Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for a related compound like phenanthrene[4][5][8]. Have all necessary PPE and spill cleanup materials readily available.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Reaction:

    • Keep all containers with the compound tightly closed when not in use[3].

    • Work with the sash of the fume hood at the lowest practical height.

  • After Handling:

    • Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination[8][10].

    • Clean all contaminated surfaces in the fume hood.

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (inside a fume hood):

    • Wearing appropriate PPE, use an absorbent material (e.g., sand, diatomite) to contain the spill[11].

    • Carefully sweep up the absorbed material and place it in a sealed, labeled waste container.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory and notify your supervisor and the institutional safety office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on the solvent used[7]. Never pour chemical waste down the drain[8].

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations[1][12].

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh and Transfer prep_spill->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Procedure Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.